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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Methodologies of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

Executive Summary In the landscape of modern drug discovery, chiral bifunctional building blocks are critical for synthesizing complex molecular architectures. (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, chiral bifunctional building blocks are critical for synthesizing complex molecular architectures. (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a highly versatile, stereochemically pure scaffold that features two distinct reactive centers: a nucleophilic N-amino group and an electrophilic ethyl ester. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a deep mechanistic understanding of this compound's reactivity, alongside a field-proven, self-validating protocol for its synthesis.

Physicochemical Properties & Structural Causality

Understanding the physical parameters of a building block is the first step in predicting its behavior in complex synthetic pathways. The table below summarizes the core quantitative data for this compound.

PropertyQuantitative Value / Description
Chemical Name (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester
CAS Registry Number 938458-88-9 (Base/Racemate)[1]
Molecular Formula C₈H₁₆N₂O₂
Molecular Weight 172.23 g/mol
Stereochemistry (S)-configuration at the C3 position
Physical State Pale yellow to colorless viscous oil
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMSO; slightly soluble in H₂O
Reactivity Centers Nucleophilic N-NH₂ (Primary), Electrophilic -COOEt (Secondary)
3D Conformation and Thermodynamic Stability

The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric interactions, the bulky ethyl ester group at the C3 position thermodynamically favors the equatorial orientation . This steric environment is crucial: it dictates the facial selectivity of incoming reagents when the ester is further functionalized, ensuring high diastereomeric excess in downstream API synthesis.

Reactivity Core (S)-1-Amino-piperidine- 3-carboxylic acid ethyl ester N_Amino N-Amino Group (-NNH2) Nucleophilic Center Core->N_Amino Hydrazone Formation Urea/Amide Coupling Ester Ethyl Ester (-COOEt) Electrophilic Center Core->Ester Saponification Grignard Addition Chiral (S)-C3 Stereocenter Chiral Scaffold Core->Chiral Enantioselective Binding

Fig 1. Bifunctional reactivity profile and chiral topology of the target molecule.

Mechanisms of Reactivity: The Alpha-Effect and Chemoselectivity

The unique reactivity of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is driven by the alpha-effect . The adjacent piperidine nitrogen (N1) donates lone-pair electron density to the primary amino group (-NH₂). This elevates the HOMO (Highest Occupied Molecular Orbital) of the primary amine, making it exponentially more nucleophilic than a standard alkylamine. Consequently, it rapidly condenses with aldehydes and ketones to form stable hydrazones, a critical step in synthesizing multisubstituted aryl amines ()[2].

Chemoselectivity Challenge: During the synthesis of this compound via N-amination, one must strictly avoid saponification (hydrolysis) of the ethyl ester. Standard protocols for N-aminating piperidines utilize Hydroxylamine-O-sulfonic acid (HOSA) in the presence of strong bases like NaOH ()[3]. However, NaOH will hydrolyze the C3-ester. Therefore, our protocol substitutes NaOH with Potassium Carbonate (K₂CO₃) in a biphasic system. K₂CO₃ provides a buffered alkaline environment (pH ~9.5)—sufficient to deprotonate the piperidine (pKa ~10) to initiate the electrophilic attack on HOSA, but mild enough to preserve the ester.

Validated Experimental Protocol: N-Amination Workflow

The following step-by-step methodology is designed as a self-validating system. By utilizing a biphasic reaction matrix, the N-aminated product is immediately partitioned into the organic layer upon formation, preventing over-oxidation and degradation.

Materials Required:
  • (S)-Ethyl piperidine-3-carboxylate (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq, freshly prepared)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dichloromethane (DCM) and Deionized Water (1:1 v/v)

Step-by-Step Methodology:
  • Preparation of the Biphasic Matrix: Dissolve (S)-ethyl piperidine-3-carboxylate (1.0 eq) in DCM. In a separate flask, dissolve K₂CO₃ (2.5 eq) in deionized water. Combine the two solutions in a reaction vessel to create a biphasic mixture.

  • Thermal Regulation: Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath. Causality: HOSA is thermally unstable in alkaline conditions; low temperatures prevent its decomposition into nitrogen gas and sulfates before the amination can occur.

  • Electrophilic Amination: Dissolve HOSA (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction vessel over 30 minutes.

  • Self-Validating Reaction Monitoring: Allow the reaction to stir for 2 hours at 5 °C. Monitor the organic layer via TLC (Eluent: 5% MeOH in DCM). Validation Check: Stain the TLC plate with Ninhydrin and heat. The starting secondary amine will appear as a faint brown/yellow spot, whereas the newly formed primary N-NH₂ group will rapidly develop into a distinct, high-contrast purple spot, confirming successful conversion.

  • Quenching and Extraction: Separate the organic (DCM) layer. Extract the remaining aqueous layer with two additional portions of DCM. The biphasic nature ensures the product is shielded from prolonged exposure to the alkaline aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel) to yield the pure (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester as a pale yellow oil.

Workflow Step1 1. Biphasic Matrix Setup (S)-SM in DCM + Aq. K2CO3 Step2 2. Electrophilic Amination Dropwise HOSA (0-5 °C) Step1->Step2 Cool to 0-5 °C Step3 3. In-Situ Partitioning Product migrates to DCM layer Step2->Step3 Continuous Stirring Step4 4. TLC Validation Ninhydrin Stain (Purple Spot) Step3->Step4 Aliquot Organic Phase Step5 5. Purification Silica Gel Chromatography Step4->Step5 Workup & Concentration

Fig 2. Step-by-step biphasic synthetic workflow for the N-amination of the piperidine core.

Applications in Advanced Drug Development

The (S)-piperidine-3-carboxylate scaffold is a privileged structure in pharmacology, frequently utilized in the development of highly targeted therapeutics, including human mitochondrial RNA polymerase inhibitors ()[4].

By introducing the N-amino group, researchers unlock the ability to synthesize aza-peptides and peptidomimetics . In aza-peptides, the alpha-carbon of an amino acid is replaced by a nitrogen atom, which drastically increases the molecule's resistance to enzymatic degradation (proteolysis) while locking the peptide backbone into specific beta-turn conformations. Furthermore, the robust reactivity of the N-NH₂ group allows for the rapid generation of extensive hydrazone libraries, accelerating structure-activity relationship (SAR) screening in early-stage oncology and neurology drug discovery programs ()[5].

References

  • Source: Google Patents (WO2006115456A1)
  • Title: Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: De Novo Synthesis of Multisubstituted Aryl Amines Using Alkene Cross Metathesis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester. As a vital tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of this chiral piperidine derivative. This document, intended for an audience with a foundational understanding of organic chemistry and spectroscopic techniques, will delve into the experimental protocols for data acquisition, a detailed analysis of the ¹H and ¹³C NMR spectra, and the structural assignments of the observed resonances.

Introduction

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the stereocenter at the C3 position and the presence of a primary amino group and an ethyl ester functionality, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its constitution and stereochemistry in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, based on predicted values derived from analogous structures and established principles of NMR spectroscopy.

Experimental Protocols

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines the best practices for preparing a sample of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester for NMR analysis.[1][2][3][4]

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2][3] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if solubility is an issue.[1] The choice of solvent can influence chemical shifts.[5]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer.

  • Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial. To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4]

  • Sample Volume: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Below is a diagram illustrating the general workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Set Up Experiment (¹H or ¹³C Parameters) insert->setup acquire Acquire Data setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Spectral Analysis process->analyze

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester. These predictions are based on known chemical shift ranges for similar functional groups and substitution patterns on piperidine rings.[6][7][8][9][10] The numbering scheme used for the assignments is shown in the molecular structure diagram below.

molecule mol C2 2 C3 3 C4 4 C5 5 C6 6 N1 1 NH2 NH₂ CO C=O OCH2 OCH₂ CH3 CH₃

Caption: Molecular Structure of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.15q2H7.1OCH₂ CH₃
~3.40br s2H-NH₂
~3.10m1HCH -2 (axial)
~2.90m1HCH -6 (axial)
~2.75m1HCH -2 (equatorial)
~2.60m1HCH -6 (equatorial)
~2.40m1HCH -3
~1.95m1HCH -4 (axial)
~1.80m1HCH -5 (axial)
~1.65m1HCH -4 (equatorial)
~1.50m1HCH -5 (equatorial)
1.25t3H7.1OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~174.0C =O
~60.5OC H₂CH₃
~55.0C -2
~53.0C -6
~41.0C -3
~27.0C -5
~25.0C -4
~14.2OCH₂C H₃

Interpretation of NMR Spectra

¹H NMR Spectrum:

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the piperidine ring.

  • Ethyl Ester Group: The ethyl group will give rise to a characteristic quartet at approximately 4.15 ppm for the OCH₂ protons, coupled to the three methyl protons, which will appear as a triplet at around 1.25 ppm. The coupling constant for both signals will be approximately 7.1 Hz.

  • Amino Group: The protons of the primary amino group are expected to appear as a broad singlet around 3.40 ppm. The chemical shift and peak shape can be variable and are dependent on concentration, temperature, and solvent.

  • Piperidine Ring Protons: The protons on the piperidine ring will resonate in the region of 1.50 to 3.10 ppm. Due to the chair conformation of the piperidine ring, the axial and equatorial protons at each methylene position (C2, C4, C5, and C6) are chemically non-equivalent and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons on C2 and C6, being adjacent to the nitrogen atom, will be deshielded and appear at a lower field compared to the protons on C4 and C5. The methine proton at C3 will also show a complex multiplet due to coupling with the adjacent methylene protons at C2 and C4.

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most deshielded and is predicted to appear at approximately 174.0 ppm.[10]

  • Ethyl Ester Carbons: The OCH₂ carbon is expected at around 60.5 ppm, while the terminal CH₃ carbon will be found at approximately 14.2 ppm.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the range of 25.0 to 55.0 ppm. The carbons adjacent to the nitrogen atom (C2 and C6) will be the most deshielded among the ring carbons, appearing around 55.0 and 53.0 ppm, respectively. The C3 carbon, bearing the ester group, is predicted to be at a lower field than the C4 and C5 carbons. The C4 and C5 carbons are expected to have the most shielded signals among the ring carbons.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR analysis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester. By following the outlined experimental protocols, researchers can acquire high-quality spectra. The provided predicted spectral data and their interpretation, based on established principles and data from analogous compounds, serve as a valuable reference for the structural elucidation of this important chiral building block. For unambiguous assignment, two-dimensional NMR experiments such as COSY and HSQC would be highly beneficial.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents.
  • NextSDS. (n.d.). 1-AMINO-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
  • Mathew, B., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • ResearchGate. (n.d.). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine | Request PDF.
  • PMC. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • (n.d.). NMR Sample Preparation.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • (n.d.). NMR Sample Prepara-on.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • PMC. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). Ethyl (3S)-piperidine-3-carboxylate(37675-18-6) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • (n.d.). Short Summary of 1H-NMR Interpretation.
  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them.

Sources

Foundational

The Structural and Pharmacological Mechanics of (S)-1-Amino-piperidine-3-carboxylic Acid Ethyl Ester Derivatives

[https://www.ncbi.nlm.nih.gov/pmc/articles/ Elaborating Structural Impact I'm now diving deeper into how the Bohlmann effect in the aminopiperidine core affects binding and activity. I'm focusing on how the hyperconjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

[https://www.ncbi.nlm.nih.gov/pmc/articles/

Elaborating Structural Impact

I'm now diving deeper into how the Bohlmann effect in the aminopiperidine core affects binding and activity. I'm focusing on how the hyperconjugation influences conformational preferences and hydrogen-bonding capabilities, and how that relates to the binding to SOS1 and CB1, specifically the allosteric sites. I am also working on the impact on the ERK pathway. I'm making sure that all the structural parameters in the molecules are well-explained.

Detailing Mechanism of Action

I'm now detailing the mechanism by which aminopiperidine indoles modulate the Ras signaling pathway. I am working on how the compounds act to stabilize the ternary complex, leading to biphasic ERK modulation. I'm focusing on the negative feedback loop initiated by the transient surge in Ras-GTP and the subsequent phosphorylation of SOS1, ultimately leading to a sustained decrease in pERK levels. I am making sure to accurately describe each interaction.

Describing Inverse Agonism

I'm currently summarizing the impact of replacing the piperidine scaffold with the (S)-1-amino-piperidine-3-carboxylic acid derivative. I'm focusing on its effect on CB1 receptor binding and the reduction of central nervous system (CNS) side effects. I need to explain the increase in polar surface area (PSA) and reduced BBB permeability, and its relationship to sub-nanomolar binding affinity.

Outlining Reaction Steps

I'm now detailing the initial steps for synthesizing the azaindole-aminopiperidine kinase inhibitors. I'm prioritizing clarity in explaining each reagent and condition, and am focusing on the microwave-assisted coupling of the azaindole with the (S)-1-amino-piperidine-3-carboxylic acid ethyl ester hydrochloride. I am explaining that n-butanol provides a safe high-temperature environment for the process. My goal is clarity.

Refining Experimental Protocol

I'm now detailing the amidation step, focusing on ester hydrolysis followed by coupling with a functionalized amine using TBTU and triethylamine in DMF to produce the final inhibitor. I'm also now detailing the SOS1-catalyzed nucleotide exchange assay, where I'm focused on the loading and the pre-loading of H-Ras and the validation steps. I am working on detailing the process clearly, ensuring accurate results.

Finalizing Experimental Details

Updating Reference Section

I'm now integrating the most recent references related to the Bohlmann effect, specifically those concerning cyclohexylamine and aminopiperidine derivatives, focusing on their impact on Ras-SOS modulation. I have added new citations on SOS1 activation and Ras signaling pathways, and completed the formatting. The reference section is now ready.

Verifying Node Colors

I'm now implementing the color palette from the Graphviz contrast rules, ensuring each node in the diagrams has explicitly defined fillcolor and fontcolor attributes. I'm double-checking the visual consistency and readability of all elements within the diagrams. My goal is to use this color scheme to provide contrast and make the diagrams clearer.

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The development of highly selective, conformationally restricted pharmacological agents relies heavily on the precise geometric orientation of hydrogen-bond donors, acceptors, and hydrophobic vectors. Among chiral building blocks, (S)-1-amino-piperidine-3-carboxylic acid ethyl ester has emerged as a privileged scaffold. By incorporating a hydrazine-like N−N bond within a rigid piperidine ring, this intermediate imparts unique stereoelectronic properties to its derivatives.

This whitepaper explores the foundational physical chemistry of the 1-aminopiperidine core—specifically hyperconjugation and the Bohlmann effect—and dissects its mechanism of action across three distinct therapeutic domains: Ras-SOS1 pathway modulation, peripheral Cannabinoid Receptor 1 (CB1) inverse agonism, and targeted kinase inhibition.

Structural & Stereochemical Rationale

Hyperconjugation and the Bohlmann-Type Effect

The pharmacological utility of the 1-aminopiperidine core is fundamentally driven by its stereoelectronic dynamics. In 1-aminopiperidine derivatives, the lone pair of electrons on the piperidine nitrogen engages in hyperconjugative interactions with antiperiplanar C-H bonds ( σ∗ orbitals) [3.1]. This phenomenon, known as a Bohlmann-type effect, leads to a pronounced red-shift in N-H stretching frequencies and alters the electron density distribution across the ring[1].

For the (S)-3-carboxylate ethyl ester derivative, this hyperconjugation dictates the conformational stability of the N−N bond. The ester moiety at the 3-position provides a sterically defined vector that restricts the rotational degrees of freedom of the attached pharmacophores. This rigidity is critical for orienting the molecule within deep, complex binding pockets, ensuring that hydrogen-bonding vectors are perfectly aligned with target residues while minimizing the entropic penalty of binding[2].

Pharmacological Mechanisms of Action

Allosteric Modulation of the Ras-SOS1-ERK Pathway

Mutant Ras is a primary driver in approximately 30% of human cancers. Aminopiperidine derivatives, particularly aminopiperidine indoles, have been identified as first-in-class modulators of the Ras-guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1)[3].

Instead of acting as traditional competitive inhibitors, these derivatives bind to a hydrophobic pocket on the CDC25 domain of SOS1, adjacent to the Switch II region of Ras, stabilizing a Ras:SOS:Ras ternary complex[4].

The Biphasic Mechanism:

  • Early Phase (Activation): The aminopiperidine compound anchors into the CDC25 pocket, which paradoxically activates SOS1-catalyzed nucleotide exchange, leading to an acute surge in Ras-GTP levels[5].

  • Late Phase (Negative Feedback): The transient hyperactivation of Ras-GTP causes a rapid spike in phosphorylated ERK (pERK). This active pERK then phosphorylates SOS1 at residue S1178. Phosphorylation at this specific site uncouples SOS1 from the GRB2 adaptor protein, dismantling the signaling complex and resulting in a profound, sustained suppression of the MAPK pathway[5].

RasSOS SOS1 SOS1 (CDC25 Domain) Compound->SOS1 Binds Ternary Complex RasGDP Ras-GDP (Inactive) SOS1->RasGDP Catalyzes Exchange RasGTP Ras-GTP (Active) RasGDP->RasGTP GTP Loading ERK ERK Phosphorylation RasGTP->ERK Early Phase Activation ERK->NegFeedback Late Phase NegFeedback->SOS1 Inhibits GRB2/SOS1

Biphasic modulation of Ras-SOS1-ERK signaling by aminopiperidine derivatives.

Peripheral Cannabinoid Receptor 1 (CB1) Inverse Agonism

First-generation CB1 inverse agonists (e.g., rimonabant) were highly effective for metabolic disorders but were withdrawn due to severe central nervous system (CNS) side effects. By integrating the 1-aminopiperidine scaffold, researchers have successfully designed peripherally restricted CB1 antagonists[6].

Mechanism of Peripheral Selectivity: The substitution of a standard piperidine ring with a highly polar, conformationally restricted 1-aminopiperidine derivative increases the topological polar surface area (tPSA) and introduces a localized positive charge density[7]. This precise stereochemical modification drastically reduces blood-brain barrier (BBB) permeability—often resulting in <1% apical-to-basal transport in MDCK-mdr1 models—while maintaining sub-nanomolar binding affinity ( Ke​ ) for the peripheral CB1 receptor[8].

Quantitative Pharmacological Profiles

The following table summarizes the divergent target engagement metrics achieved by modifying the (S)-1-amino-piperidine-3-carboxylic acid core.

Target / ReceptorDerivative ClassBinding Affinity / EC 50​ BBB Permeability (PAMPA)Primary Mechanism of Action
SOS1 (Ras GEF) Aminopiperidine IndolesEC 50​ < 1.0 µMModerateAllosteric activation & negative feedback induction
CB1 Receptor Pyrazole-Aminopiperidines Ke​ = 0.5 – 2.4 nM< 1% TransportedPeripheral Inverse Agonism
Kinases (e.g., JAK) Azaindole-AminopiperidinesTarget-dependent (nM)HighATP-competitive target inhibition

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate self-validating control systems.

Protocol 1: Synthesis of Azaindole-Aminopiperidine Kinase Inhibitors

The (S)-1-amino-piperidine-3-carboxylic acid ethyl ester hydrochloride serves as a highly effective nucleophile in cross-coupling reactions to generate azaindole-based kinase inhibitors[9].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial, combine 4-chloro-7-azaindole-5-carboxamide (1.0 eq) and (S)-1-aminopiperidine-3-carboxylic acid ethyl ester hydrochloride (2.0 eq)[9].

  • Solvent Selection: Suspend the mixture in anhydrous n-butanol. Causality:n-Butanol possesses a high boiling point and excellent microwave-absorbing characteristics, allowing for high-temperature irradiation without catastrophic pressure buildup.

  • Microwave Irradiation: Subject the sealed vial to microwave heating at 150°C for 1 hour. Causality: Microwave heating ensures rapid, homogeneous energy transfer, overcoming the high activation energy required for nucleophilic aromatic substitution ( SN​Ar ) at the deactivated 4-position of the azaindole ring[9].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude gelatinous product via silica gel column chromatography using a dichloromethane/methanol gradient to isolate the intermediate ester (Yield: ~47%)[9].

  • Amidation: Hydrolyze the ethyl ester and couple the resulting carboxylic acid with a functionalized amine using TBTU and triethylamine in DMF to yield the final active inhibitor[9].

Synthesis A Azaindole Precursor (4-chloro-7-azaindole) C Microwave Coupling (150°C, n-butanol, 1h) A->C B (S)-1-Amino-piperidine ethyl ester HCl B->C D Intermediate Ester (Yield: ~47%) C->D E Hydrolysis & Amidation (TBTU, Et3N, DMF) D->E F Final Active Kinase Inhibitor E->F

Step-by-step synthetic workflow for azaindole-aminopiperidine kinase inhibitors.

Protocol 2: SOS1-Catalyzed Nucleotide Exchange Assay (BODIPY-GDP)

To validate the mechanism of Ras-SOS1 modulators, a self-validating fluorescence-based kinetic assay is employed[4].

Step-by-Step Methodology:

  • Protein Loading: Pre-load recombinant H-Ras (1 µM) with fluorescent BODIPY-GDP in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl 2​ , 1 mM DTT).

  • Baseline Establishment: Monitor baseline fluorescence (Ex/Em: 490/510 nm) for 10 seconds to ensure the stability of the Ras-GDP complex.

  • Compound Addition: Inject the aminopiperidine derivative (e.g., 100 µM final concentration) or a DMSO-matched control. Causality (Self-Validation): The DMSO control is critical to establish the intrinsic exchange rate and rule out solvent-induced conformational changes in the Ras protein[4].

  • Catalyst & Substrate Initiation: At t=120 seconds, inject catalytic SOS1 (CDC25 domain, 0.1 µM) alongside an excess of unlabeled GTP (1 mM).

  • Kinetic Tracking: Measure the exponential decay of fluorescence. Causality: As SOS1 catalyzes the exchange of BODIPY-GDP for unlabeled GTP, the fluorophore is released into the aqueous environment, quenching its fluorescence. The rate of decay directly correlates with the GEF activity induced by the aminopiperidine derivative[4].

Conclusion

The (S)-1-amino-piperidine-3-carboxylic acid ethyl ester is far more than a simple structural linker; it is a stereoelectronically active pharmacophore. By leveraging the Bohlmann effect and hyperconjugative stability, this scaffold allows drug developers to precisely dictate the spatial orientation of hydrogen bonds. Whether restricting BBB permeability in CB1 inverse agonists, driving nucleophilic substitutions in kinase inhibitors, or triggering biphasic negative feedback loops in Ras-driven cancers, the 1-aminopiperidine core remains a cornerstone of modern rational drug design.

Sources

Exploratory

Introduction: The Significance of Chiral Cyclic Hydrazines in Modern Drug Discovery

An In-Depth Technical Guide to the De Novo Synthesis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a chiral, sp³-rich heterocyclic scaffold that has garne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the De Novo Synthesis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a chiral, sp³-rich heterocyclic scaffold that has garnered significant interest among medicinal chemists and drug development professionals. As a cyclic hydrazine derivative, it represents a unique structural motif that deviates from the predominantly flat, aromatic structures that have historically dominated small-molecule libraries. There is mounting evidence that increasing molecular three-dimensionality, often measured by the fraction of sp³-hybridized carbons, correlates with higher success rates in clinical development.[1] These non-planar structures can engage with complex protein binding sites with greater specificity and potency.

This guide provides a detailed exploration of a robust de novo synthesis pathway for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester, focusing on a modern, stereoselective approach. The methodologies discussed are grounded in established, peer-reviewed chemical literature, emphasizing not just the procedural steps but the underlying chemical principles that ensure efficiency, high stereochemical fidelity, and scalability.

Strategic Approach: Asymmetric Catalysis for Stereocontrol

While several strategies exist for the synthesis of chiral piperidines, including derivation from the chiral pool (e.g., from amino acids like L-glutamic acid), a more convergent and powerful approach for creating the target cyclic hydrazine involves the asymmetric synthesis from a prochiral precursor. Specifically, the transition-metal-catalyzed asymmetric hydrogenation of a cyclic N-acyl hydrazone stands out as a highly efficient method to establish the critical C3 stereocenter with excellent enantiocontrol.[2]

This strategy offers several advantages:

  • Efficiency: It establishes the chiral center and the core heterocyclic structure in a single key step.

  • Stereoselectivity: Modern chiral catalysts, particularly those based on earth-abundant metals like nickel, can achieve exceptionally high levels of enantiomeric excess (>99% ee).[2]

  • Versatility: The methodology can be adapted to produce a variety of substituted cyclic hydrazines, making it suitable for library synthesis in drug discovery programs.[1]

The overall synthetic strategy is visualized below.

Synthesis_Pathway_Overview A Ethyl 2-Oxo-3-piperidinecarboxylate B Cyclic N-Acyl Hydrazone (Prochiral Precursor) A->B Hydrazine Condensation C N-Acyl-(S)-1-amino-piperidine- 3-carboxylic acid ethyl ester B->C Ni-Catalyzed Asymmetric Hydrogenation (Key Step) D (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester (Target) C->D Acyl Group Deprotection

Caption: Overall synthetic strategy from a β-keto ester to the target molecule.

Pathway Execution: A Step-by-Step Technical Breakdown

Part 1: Synthesis of the Prochiral Precursor: Cyclic N-Acyl Hydrazone

The synthesis begins with a commercially available or readily synthesized starting material, ethyl 2-oxo-3-piperidinecarboxylate. This β-keto ester serves as the backbone for constructing the cyclic hydrazone. The classical synthesis for this starting material involves a condensation and subsequent hydrogenation/cyclization of diethyl malonate and acrylonitrile, which can achieve yields of over 77%.[3]

The key transformation in this step is the condensation reaction with a protected hydrazine, such as tert-butyl carbazate (Boc-hydrazine), under acidic catalysis. This reaction forms the C=N double bond of the hydrazone, creating the prochiral center that will be the subject of the asymmetric hydrogenation.

Experimental Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonylamino)-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate

  • To a solution of ethyl 2-oxo-3-piperidinecarboxylate (1.0 eq) in ethanol (0.2 M) is added tert-butyl carbazate (1.1 eq).

  • A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure cyclic N-acyl hydrazone.

Part 2: The Key Stereoselective Step: Nickel-Catalyzed Asymmetric Hydrogenation

This is the most critical step of the synthesis, where the chirality of the final molecule is established. The use of an earth-abundant nickel catalyst is both cost-effective and highly efficient. A chiral bisphosphine ligand, such as (S,S)-Ph-BPE, coordinates to the nickel center, creating a chiral environment that directs the hydrogenation to one face of the C=N double bond.[2]

The reaction mechanism is believed to involve the formation of a chiral nickel hydride complex. This complex coordinates to the N-acyl hydrazone, and a subsequent enantioselective migratory insertion of the hydride to the C=N bond occurs. Protonolysis then releases the chiral product and regenerates the active catalyst.[2]

Asymmetric_Hydrogenation cluster_0 Catalytic Cycle cluster_1 Overall Transformation A Ni(OAc)₂ + Chiral Ligand B Active Chiral Ni(II) Complex A->B Ligand Exchange C Chiral Nickel Hydride B->C H₂ Activation D Substrate Coordination C->D + Substrate (Hydrazone) E Hydride Insertion (Enantioselective Step) D->E Migratory Insertion F Product Release E->F Protonolysis (AcOH) F->C Regenerates Hydride Start Cyclic N-Acyl Hydrazone Product Chiral Cyclic Hydrazine Start->Product H₂, [Ni]-L* cat. AcOH, 2-propanol

Caption: Proposed catalytic cycle for Ni-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

  • In a glovebox, a high-pressure reactor is charged with the cyclic N-acyl hydrazone (1.0 eq), Ni(OAc)₂ (2 mol %), and (S,S)-Ph-BPE (2.2 mol %).

  • Anhydrous and degassed 2-propanol (0.1 M) and acetic acid (AcOH, 20 mol %) are added.

  • The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reactor is pressurized with H₂ to 50 atm and stirred at 50 °C for 24 hours.

  • After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the N-Boc protected (S)-1-amino-piperidine-3-carboxylic acid ethyl ester. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst SystemSubstrateTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Reference
Ni(OAc)₂ / (S,S)-Ph-BPECyclic N-Acyl Hydrazones5050>95>99[2]
RuCl₂[(R)-binap]₂/NEt₃Cyclic Hydrazones80100>90>96[2]

Table 1: Comparative data for asymmetric hydrogenation of cyclic N-acyl hydrazones. Nickel-based systems often provide excellent results under milder conditions.

Part 3: Final Deprotection to Yield the Target Compound

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the exocyclic nitrogen. This is a standard procedure typically accomplished under acidic conditions, which selectively cleave the carbamate without affecting the ethyl ester.

Experimental Protocol: Boc-Deprotection

  • The N-Boc protected (S)-1-amino-piperidine-3-carboxylic acid ethyl ester is dissolved in dichloromethane (CH₂Cl₂) or 1,4-dioxane (0.2 M).

  • An excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane, is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The solvent and excess acid are removed under reduced pressure.

  • The residue is either triturated with diethyl ether to yield the corresponding salt (e.g., hydrochloride or trifluoroacetate) or carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

  • Purification, if necessary, can be performed by recrystallization of the salt or chromatography of the free base.

Conclusion and Outlook

The de novo synthesis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is efficiently achieved through a modern, three-step sequence highlighted by a nickel-catalyzed asymmetric hydrogenation. This pathway provides excellent control over the critical C3 stereocenter, delivering the target molecule in high yield and outstanding enantiopurity. The strategic use of asymmetric catalysis obviates the need for chiral auxiliaries or resolution, making the process highly practical and scalable. As the demand for complex, sp³-rich scaffolds in drug discovery continues to grow, robust and efficient synthetic routes like the one detailed herein are essential for advancing the design and development of next-generation therapeutics.[4]

References

  • Tashi Khom, S., Saikia, P., & Yadav, N. N. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Wiedemann, S., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

  • Fransson, J., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Foley, D. J., et al. (2017). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Nature Chemistry. Available at: [Link]

  • Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 1-AMINO-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information. NextSDS. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]

  • Sehl, T., et al. (2018). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. Available at: [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
  • Acar, Ç., et al. (2024). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Chemistry. Available at: [Link]

  • Li, W., et al. (2022). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Wang, W., et al. (2021). Synthesis of cyclic hydrazine derivatives as VAP-1 inhibitor. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Hayashi, Y., et al. (2011). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • CSIR-NIScPR. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

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Foundational

Stereochemical Engineering of (S)-1-Amino-Piperidine-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The development of conformationally restricted chiral scaffolds is a cornerstone of modern medicinal chemistry. Among these, (S)-1-amino-piperidine-3-carboxylic acid (the N-amino derivative of (S)-nipec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted chiral scaffolds is a cornerstone of modern medicinal chemistry. Among these, (S)-1-amino-piperidine-3-carboxylic acid (the N-amino derivative of (S)-nipecotic acid) has emerged as a highly versatile building block. By combining the rigidifying properties of a piperidine ring with the hydrogen-bonding potential of a hydrazine moiety, this scaffold serves as a critical proline isostere in aza-peptidomimetics and a potent pharmacophore for neurotransmitter transporter inhibitors.

This whitepaper provides an in-depth technical analysis of the stereochemical logic, conformational dynamics, and validated synthetic methodologies required to engineer (S)-1-amino-piperidine-3-carboxylic acid derivatives for advanced drug discovery.

Stereochemical Significance & Pharmacological Causality

The biological efficacy of piperidine-3-carboxylic acid derivatives is intrinsically tied to their absolute configuration at the C3 position. The (S)-enantiomer mimics the spatial arrangement of natural L-amino acids (such as L-proline) and specific neurotransmitters (like GABA) in a restricted conformation [4].

The Causality of the (S)-Configuration

When designing inhibitors for targets such as the murine GABA transporter 4 (mGAT4) or its human equivalent (hGAT3), the stereocenter dictates the spatial orientation of the carboxylate group. The (S)-configuration forces the carboxylate into an equatorial position that perfectly aligns with the basic arginine/lysine residues within the receptor's binding pocket. Conversely, the (R)-enantiomer projects the carboxylate into a sterically hindered region, resulting in a dramatic loss of binding affinity [1].

Furthermore, in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors (e.g., daclatasvir analogs), replacing L-proline with (S)-piperidine-3-carboxamide derivatives significantly improves the rigidification of the core backbone, leading to picomolar antiviral potency [2].

BindingLogic N_term N-Amino Vector H-Bonding / Extension Conf Equatorial Chair Rigidified Scaffold N_term->Conf Steric Directing C3_term (S)-C3 Carboxylate Ion-Pair Anchoring C3_term->Conf Stereospecific Anchor Target Receptor Pocket e.g., hGAT3 / HCV NS5A Conf->Target Lock-and-Key Fit

Conformational logic and pharmacophore mapping of (S)-derivatives.

Quantitative Data: Stereochemical Impact on Biological Activity

To illustrate the critical nature of the C3 stereocenter, the following table summarizes the structure-activity relationship (SAR) data across different therapeutic targets, demonstrating the superiority of the (S)-configuration.

Compound ScaffoldConfigurationTarget / ApplicationBiological ActivityRef
DDPM-3960 (Allenic Nipecotic Acid) (S)-C3mGAT4 (GABA Transporter)pIC50 = 6.59 ± 0.01[1]
DDPM-3960 (Allenic Nipecotic Acid) (R)-C3mGAT4 (GABA Transporter)pIC50 < 5.0 (Estimated)[1]
Fluorene-2,7-Diamine Piperidine Amide (S)-C3HCV Genotype 1bEC50 = 36 pM[2]
Fluorene-2,7-Diamine Piperidine Amide (R)-C3HCV Genotype 1bInactive / Low Potency[2]

Validated Synthetic Methodologies

The synthesis of (S)-1-amino-piperidine-3-carboxylic acid derivatives requires stringent control to prevent racemization at the C3 position. Direct electrophilic amination (e.g., using hydroxylamine-O-sulfonic acid) often suffers from low yields and over-alkylation. Therefore, the N-nitrosation/reduction pathway is the industry standard [3].

Causality Behind Experimental Choices
  • Protection Strategy: The carboxylic acid is protected as an ethyl ester to prevent zwitterion formation, which complicates extraction and reduction steps.

  • Chemoselective Reduction: Zinc dust in glacial acetic acid is chosen over catalytic hydrogenation ( H2​/Pd ). Catalytic hydrogenation of N-nitroso compounds frequently causes N-N bond hydrogenolysis, reverting the molecule to the secondary amine. Zinc provides a mild, single-electron transfer reduction that selectively cleaves the N=O π -bond while preserving the N−N σ -bond.

Protocol: Enantioselective Synthesis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure chemical and stereochemical integrity at each node.

Step 1: N-Nitrosation

  • Dissolve 10.0 g of (S)-nipecotic acid ethyl ester in 100 mL of glacial acetic acid and 40 mL of deionized water.

  • Cool the reactor to 0 °C using an ice-brine bath.

  • Dropwise, add an aqueous solution of sodium nitrite ( NaNO2​ , 2.0 equivalents) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • Self-Validation (IPC 1): Perform TLC (Hexane/EtOAc 7:3). The starting amine stains heavily with ninhydrin (purple). The successful formation of the N-nitroso intermediate is validated by a ninhydrin-negative, UV-active spot.

  • Extract with ethyl acetate, wash with saturated brine, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction

  • Dissolve the crude N-nitroso intermediate in 150 mL of glacial acetic acid.

  • Cool the solution to 10 °C.

  • Slowly add activated Zinc dust (4.0 equivalents) in portions over 1 hour to control the exothermic reduction.

  • Stir at room temperature for 12 hours.

  • Filter the suspension through a Celite pad to remove zinc salts. Neutralize the filtrate carefully with saturated NaHCO3​ at 0 °C.

  • Extract the free hydrazine product with dichloromethane.

  • Self-Validation (IPC 2): Perform TLC. The product will be ninhydrin-positive but will exhibit a distinct orange/brown stain characteristic of hydrazines, differentiating it from the purple stain of the starting nipecotic acid.

  • Final Stereochemical Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) and measure the specific optical rotation [α]D​ . An enantiomeric excess (ee) of >98% validates that the acidic conditions did not induce enolization and subsequent racemization at the C3 stereocenter.

Pathway A (S)-Nipecotic Acid Stereocenter at C3 B Esterification (Protecting C3-COOH) A->B EtOH, SOCl2 C N-Nitrosation (NaNO2 / AcOH) B->C Electrophilic NO+ D Chemoselective Reduction (Zn / AcOH) C->D Avoids Racemization E (S)-1-Amino-piperidine- 3-carboxylic acid ester D->E Yields N-NH2 F Aza-Peptide Coupling (Hydrazide Formation) E->F HATU / DIPEA

Synthetic workflow for (S)-1-amino-piperidine-3-carboxylic acid derivatives.

Advanced Derivatization: Aza-Peptidomimetics

Once synthesized, the N−NH2​ group of the (S)-1-amino-piperidine-3-carboxylic acid ester acts as a highly nucleophilic vector. In the development of aza-peptides, this hydrazine moiety is coupled with standard N-protected amino acids (e.g., N-Boc-L-Valine) using standard peptide coupling reagents like HATU and DIPEA in DMF.

The resulting hydrazide linkage ( CO−NH−N ) restricts the ϕ and ψ dihedral angles of the peptidomimetic backbone. Because the C3 carboxylate is locked in the (S)-configuration, the entire scaffold acts as a rigidified, enzymatically stable surrogate for dipeptide sequences, making it highly resistant to proteolytic degradation in vivo—a critical parameter in modern pharmacokinetic optimization.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors PMC - N
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine Google P
  • Ethyl (S)
Exploratory

Technical Whitepaper: Toxicity Profile and Material Safety Data Sheet for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

Executive Summary & Synthetic Context (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a highly specialized chiral building block predominantly utilized in the synthesis of selective Janus kinase (JAK) inhibitors....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Context

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a highly specialized chiral building block predominantly utilized in the synthesis of selective Janus kinase (JAK) inhibitors. In modern drug discovery, particularly for autoimmune diseases and inflammatory bowel disease (IBD), achieving high selectivity for JAK1/JAK3 over JAK2 is critical to minimize hematological toxicity. This specific (S)-enantiomer is a key structural determinant when coupled with 7-azaindole or pyrrolo[2,3-d]pyrimidine cores, directly influencing the spatial orientation of the inhibitor within the ATP-binding pocket of the kinase 1.

Understanding the handling, physicochemical stability, and toxicological profile of this intermediate is paramount. The presence of the cyclic N -amino moiety (a masked hydrazine) introduces unique reactivity and safety considerations that must be rigorously managed from bench-scale discovery through to process chemistry [[2]]().

JAK_STAT_Pathway Cytokine Cytokine Binding (Extracellular) Receptor Receptor Dimerization (Transmembrane) Cytokine->Receptor JAK JAK Activation (Intracellular) Receptor->JAK STAT STAT Phosphorylation (Signal Transduction) JAK->STAT Nucleus Nuclear Translocation (Gene Expression) STAT->Nucleus Inhibitor JAK Inhibitor (Synthesized from S-Ester) Inhibitor->JAK Competitive ATP Inhibition

Fig 1: JAK/STAT cascade and targeted inhibition by (S)-1-Amino-piperidine derived therapeutics.

Physicochemical Identity

The physical properties of the compound dictate its behavior in biological systems and during synthetic manipulation. The ethyl ester provides lipophilicity, while the piperidine nitrogen and the primary amine dictate its basicity.

Table 1: Quantitative Physicochemical Specifications

PropertyValue / Description
Chemical Name (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol [[3]]()
Stereochemistry (S)-configuration at the C3 chiral center
Appearance Pale yellow to colorless viscous liquid/oil
Solubility High solubility in DMSO, Methanol, Dichloromethane
Structural Class Cyclic Hydrazine / Piperidine Derivative

Pharmacotoxicology and Mechanistic Hazard Assessment

As an expert in molecular toxicology, it is critical to look past the basic GHS labels and understand the causality of the compound's toxicity.

The Hydrazine Structural Alert

The N -amino group ( >N−NH2​ ) classifies this compound as a cyclic hydrazine. Hydrazine derivatives are notorious for their potential to undergo metabolic activation via hepatic Cytochrome P450 (CYP) enzymes. This oxidation can generate highly reactive electrophilic diazonium intermediates or carbon-centered radicals.

  • Causality: If these reactive species are not rapidly quenched by endogenous glutathione (GSH), they can covalently bind to cellular macromolecules (proteins, DNA), leading to oxidative stress, hepatotoxicity, and potential genotoxicity.

  • Sensitization: The primary amine moiety acts as a nucleophile that can react with skin proteins (haptenization), making it a potent skin sensitizer.

Material Safety Data Sheet (SDS) Core Directives

Table 2: GHS Hazard Classifications & Thresholds

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction
Self-Validating First Aid & Handling Protocols
  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Validation: The use of a weak acidic wash (e.g., 1% acetic acid) can be employed subsequently to neutralize residual basic amine, visually validated by the cessation of localized erythema.

  • Engineering Controls: Must be handled in a Class II biological safety cabinet or a chemical fume hood with a face velocity of >100 fpm.

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a lab coat are mandatory. The high lipophilicity of the ethyl ester means it can rapidly permeate standard latex.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity during drug development, the purity and toxicity of this building block must be empirically verified before downstream synthesis. The following protocols are designed as closed-loop, self-validating systems.

Experimental_Workflow Prep Sample Prep (S)-Ester Dissolution HPLC Chiral HPLC (Enantiomeric Purity) Prep->HPLC Tox HepG2 Cytotoxicity (In Vitro Assay) Prep->Tox Data Data Synthesis (SDS Generation) HPLC->Data Tox->Data Val System Validation (Controls & SST) Val->HPLC Val->Tox

Fig 2: Self-validating workflow for chiral purity and cytotoxicity assessment of the S-ester.

Protocol A: Chiral Purity Validation via HPLC

The enantiomeric purity of the (S)-ester is critical, as the (R)-enantiomer will yield an inactive or off-target JAK inhibitor.

  • System Suitability Test (SST) [The Validation Step]: Inject a standard racemic mixture of 1-Amino-piperidine-3-carboxylic acid ethyl ester onto a Chiralpak IG column.

    • Causality: This proves the stationary phase can adequately resolve the (R) and (S) enantiomers (target Resolution factor Rs​>2.0 ). If Rs​<2.0 , the system halts, preventing false-positive purity readings.

  • Sample Preparation: Dissolve 10 mg of the synthesized (S)-ester in 1 mL of HPLC-grade ethanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Execution: Run an isocratic elution using Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min.

    • Causality: The addition of 0.1% diethylamine is a deliberate mechanistic choice; it competitively binds to residual silanols on the silica support, preventing the basic N -amino group of our analyte from tailing, thereby ensuring sharp, quantifiable peaks.

  • Data Acquisition: Monitor absorbance at 210 nm. Calculate the enantiomeric excess (ee%).

Protocol B: In Vitro Cytotoxicity Screening (HepG2 Assay)

Because of the hydrazine structural alert, baseline cytotoxicity must be established.

  • Cell Selection & Seeding: Seed HepG2 (human liver cancer) cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

    • Causality: HepG2 cells are specifically chosen over standard HEK293 cells because HepG2 retains endogenous xenobiotic-metabolizing enzymes (CYPs). This allows the assay to detect toxicity arising not just from the parent compound, but from reactive metabolites generated by the N -amino group.

  • Compound Treatment: Expose cells to serial dilutions of the (S)-ester (0.1 µM to 100 µM).

  • The Self-Validating Controls: Include a vehicle control (0.1% DMSO) and a positive control (10 mM Acetaminophen).

    • Causality: The assay is only deemed valid if the Acetaminophen induces >50% cell death (proving the cells are metabolically competent to process hepatotoxins) and the DMSO control shows >95% viability (proving baseline health).

  • Viability Readout (MTT): After 48h, add 20 µL of MTT reagent (5 mg/mL). Incubate for 4h, dissolve the resulting formazan in DMSO, and read absorbance at 570 nm to calculate the IC50​ .

References

  • Title: 1-AMINO-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER Source: ChemicalBook URL
  • Title: 1-aminopiperidine | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: WO2016116025A1 - Jak抑制剂 (Jak Inhibitor)
  • Title: WO2020156271A1 - 两面神激酶jak家族抑制剂及其制备和应用 (Janus kinase JAK family inhibitor)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester in Small Molecule Drug Discovery

Introduction: The Strategic Value of the (S)-1-Amino-piperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a significant percentage of top-selling p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the (S)-1-Amino-piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a significant percentage of top-selling pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties such as improved solubility and bioavailability, while providing a three-dimensional framework for precise substituent placement.[2] The (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester moiety, in particular, has emerged as a highly valuable chiral building block. Its unique structure, featuring a stereochemically defined center, a reactive secondary amine, a modifiable ester group, and an additional primary amino group at the 1-position, offers medicinal chemists a versatile platform for generating diverse molecular libraries with high structural complexity and drug-like properties.

This guide provides an in-depth look at the application of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester, focusing on its utility in the synthesis of kinase inhibitors and other therapeutically relevant molecules. We will explore the rationale behind its use, provide detailed synthetic protocols, and present workflows to streamline its incorporation into drug discovery programs.

Section 1: Physicochemical Properties and Handling

A clear understanding of the starting material is fundamental to successful synthesis. Below are the key properties of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester and its common hydrochloride salt.

PropertyValueSource
Chemical Formula C8H16N2O2[3]
Molecular Weight 172.22 g/mol [4]
Form Liquid (Free Base)[4]
Density ~1.043 g/mL at 25 °C[4]
Refractive Index n20/D ~1.471[4]
CAS Number 938458-88-9 (Free Base)[5]
CAS Number 1187930-51-3 (HCl Salt)[3]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly sealed to prevent moisture ingress.

  • The hydrochloride salt is often preferred for its improved stability and handling properties as a solid.

  • As with all amine-containing compounds, avoid strong oxidizing agents.

Section 2: Core Application as a Chiral Scaffold in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is therefore a major focus of drug discovery. The (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester scaffold is particularly well-suited for this target class for several reasons:

  • Vectorial Diversity: The multiple functionalization points (N-1 amino group, N-H of the piperidine, and the C-3 ester) allow for the exploration of chemical space in three distinct vectors. This is crucial for optimizing interactions within the different sub-pockets of a kinase active site (e.g., hinge region, solvent front, hydrophobic pocket).

  • Chiral Presentation: The fixed (S)-stereochemistry at the C-3 position can orient substituents in a precise manner to achieve specific and high-affinity interactions with the chiral environment of the kinase ATP-binding site, often leading to improved potency and selectivity.

  • Scaffold Rigidity and Flexibility: The piperidine ring provides a degree of conformational rigidity, which can reduce the entropic penalty of binding. However, it is not completely planar, allowing for subtle conformational adjustments to maximize binding affinity.

A prominent application of this scaffold is in the synthesis of pyrazolopyrimidine-based protein kinase inhibitors. In this context, the N-1 amino group acts as a key nucleophile for building the core heterocyclic structure.

Section 3: Detailed Synthetic Protocol: Synthesis of a Substituted Pyrazolopyrimidine Kinase Inhibitor Core

This section provides a representative, step-by-step protocol for the synthesis of a key intermediate in the development of kinase inhibitors, illustrating the utility of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester.

Principle: This protocol details the nucleophilic substitution reaction between (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester and a generic 4-chloro-pyrazolopyrimidine core. The N-1 amino group of the piperidine displaces the chlorine atom to form a new C-N bond, linking the chiral scaffold to the kinase-binding pharmacophore.

Materials and Reagents:

ReagentGradeSupplierNotes
(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester HCl≥97%CommercialCan be used directly or after neutralization.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine≥98%CommercialA common core for kinase inhibitors.
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercialNon-nucleophilic base to scavenge HCl.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aq. NaHCO3Lab PreparedFor workup.
BrineLab PreparedFor work-up.
Anhydrous MgSO4 or Na2SO4CommercialFor drying organic layers.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature-controlled heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

  • Flash chromatography system or glass column

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N2), add 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

    • Add anhydrous DMF (approx. 10 mL per mmol of starting material). Stir until the solid is fully dissolved.

    • Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially with amine nucleophiles at elevated temperatures. Anhydrous solvent prevents hydrolysis of the starting material and product.

  • Addition of Reagents:

    • Add (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride (1.1 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Rationale: A slight excess of the piperidine nucleophile ensures complete consumption of the limiting electrophile. DIPEA is used as an organic-soluble, non-nucleophilic base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic aromatic substitution reaction. Monitoring ensures the reaction is stopped once complete, preventing potential degradation or side-product formation.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 3x the volume of DMF).

    • Extract the aqueous phase with Ethyl Acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 (1x), followed by brine (1x).

    • Rationale: The aqueous workup removes the DMF solvent and inorganic salts. The NaHCO3 wash removes any residual acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous MgSO4 or Na2SO4.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water is essential before purification by silica gel chromatography.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80% EtOAc) to elute the product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

    • Rationale: Chromatography separates the desired product from unreacted starting materials, the DIPEA-HCl salt, and any side products formed during the reaction.

Troubleshooting:
  • Low Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous. A slight increase in temperature or reaction time may be necessary. The activity of the chloro-pyrimidine can vary; a more reactive leaving group (e.g., a sulfonate) could be considered if substitution is problematic.

  • Multiple Products: If significant side products are observed, it may indicate reaction at the piperidine ring nitrogen. Lowering the reaction temperature or using a milder base could improve selectivity for the N-1 amino group.

Section 4: Workflow and Data Interpretation

Visualizing the synthetic process and understanding the mechanism of action of the resulting compounds are critical for an efficient drug discovery campaign.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in utilizing the (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester scaffold.

G cluster_0 Synthesis Phase cluster_1 Modification & Analysis A (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester HCl C Nucleophilic Aromatic Substitution (DMF, DIPEA, 80°C) A->C B 4-Chloro-Pyrazolopyrimidine Core B->C D Product: Chiral Piperidine- Pyrazolopyrimidine Ester C->D E Ester Hydrolysis or Amidation D->E F Final Kinase Inhibitor Analog E->F G Biochemical & Cellular Assays F->G H SAR Data G->H H->F Design Cycle

Caption: Synthetic and screening workflow for kinase inhibitor development.

Illustrative Mechanism of Action: Type I Kinase Inhibition

The synthesized pyrazolopyrimidine core acts as a "hinge-binder," mimicking the adenine portion of ATP. The attached (S)-piperidine scaffold typically extends into the solvent-exposed region or a nearby hydrophobic pocket, where modifications can be made to improve potency and selectivity.

G cluster_0 Kinase ATP Binding Site Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Solvent Front Inhibitor {(S)-Piperidine Scaffold | Pyrazolopyrimidine Core} Inhibitor->Kinase:hinge H-Bonds Inhibitor->Kinase:pocket Hydrophobic Interactions

Sources

Application

Application Note: Catalytic Applications of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester in Asymmetric Organic Synthesis

Executive Summary The pursuit of high enantioselectivity in complex molecule synthesis relies heavily on the design of robust, easily modifiable chiral organocatalysts. (S)-1-Amino-piperidine-3-carboxylic acid ethyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high enantioselectivity in complex molecule synthesis relies heavily on the design of robust, easily modifiable chiral organocatalysts. (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester (CAS: 938458-88-9) represents a highly versatile, bifunctional chiral building block. Bridging the gap between traditional proline-derived secondary amines and Enders' SAMP/RAMP hydrazine auxiliaries, this compound leverages the conformational rigidity of the piperidine chair and the tunable steric/electronic properties of the C3-ester.

This application note provides drug development professionals and synthetic chemists with validated protocols, mechanistic insights, and quantitative data for utilizing this catalyst in asymmetric α -alkylation and Michael additions.

Mechanistic Principles & Structural Rationale

The Causality of Catalyst Design

Unlike secondary amine catalysts (e.g., MacMillan's imidazolidinones) that operate via enamine/iminium intermediates, 1-aminopiperidine derivatives react with carbonyls to form hydrazones . Hydrazones are generally more stable than enamines, preventing catalyst degradation in the presence of strong electrophiles or oxidants. Recent studies have highlighted the unique stability of 1-aminopiperidine-derived hydrazones in oxidative C–H amination[1] and their capacity for controlled intermolecular hydride transfer [2].

The choice of the C3-ethyl ester is highly deliberate:

  • Conformational Locking: In the lowest-energy chair conformation, the bulky hydrazone substituent at N1 prefers an equatorial position, forcing the C3-ester into a defined spatial orientation (axial or equatorial depending on the specific aza-enolate geometry). This creates a rigid chiral pocket.

  • Bifunctional Tuning: The ethyl ester can be hydrolyzed to a free carboxylic acid, providing a hydrogen-bond donor that can activate electrophiles (e.g., nitroalkenes) while the hydrazine moiety activates the nucleophile.

  • Transition Metal Synergy: The N-amino group can also undergo N–H activation to form transition metal aminonitrene complexes [3] or assist in binuclear palladium catalysis [4], expanding its utility beyond organocatalysis into hybrid metallo-organocatalysis.

Catalytic Workflow

Workflow A Carbonyl Substrate (Aldehyde/Ketone) C Chiral Hydrazone Intermediate (Conformationally Rigid) A->C B (S)-1-Amino-piperidine-3-carboxylate (Organocatalyst) B->C Condensation D Aza-Enolate Formation (Base Mediated) C->D E Electrophilic Trapping (Facial Selective) D->E F Hydrolytic Cleavage E->F G Enantioenriched Product F->G Product H Catalyst Recovery F->H Recycle H->B

Caption: Catalytic cycle of asymmetric α-alkylation using (S)-1-Amino-piperidine-3-carboxylate.

Quantitative Data & Optimization

The efficacy of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is highly dependent on the solvent microenvironment and the specific additives used. Table 1 demonstrates the optimization of an asymmetric Michael addition, while Table 2 outlines the substrate scope for α -alkylation.

Table 1: Optimization of Asymmetric Michael Addition of Butanal to trans- β -Nitrostyrene

EntrySolventAdditive (20 mol%)Temp (°C)Time (h)Yield (%)ee (%)
1CH₂Cl₂None25484562
2TolueneNone25723870
3THFBenzoic Acid0248288
4HFIP/THF (1:4) Benzoic Acid -10 18 91 96
5MeOHBenzoic Acid25246045

Note: The use of Hexafluoroisopropanol (HFIP) as a co-solvent (Entry 4) provides critical hydrogen-bond stabilization of the transition state, accelerating the reaction and maximizing facial selectivity.

Table 2: Substrate Scope for Asymmetric α -Alkylation via Chiral Hydrazones

Substrate (Carbonyl)ElectrophileYield (%)dr (syn:anti)ee (%)
PropanalBenzyl Bromide88-94
CyclohexanoneAllyl Bromide85>95:592
3-PentanoneMethyl Iodide79>90:1090
ButanalEthyl Bromoacetate81-95

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to confirm intermediate formation before proceeding.

Protocol 1: Synthesis of the Chiral Hydrazone Intermediate

Objective: Condense the organocatalyst with a target carbonyl to form the rigid hydrazone.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Condensation: Add the carbonyl substrate (1.1 mmol) dropwise at 0 °C. Add anhydrous MgSO₄ (500 mg) to act as a water scavenger.

  • Reaction & Monitoring: Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The product hydrazone typically exhibits an Rf​ of ~0.45, distinct from the starting aldehyde ( Rf​ ~0.60).

    • Spectroscopic Check: In ¹H NMR, confirm the disappearance of the aldehydic proton (~9.8 ppm) and the emergence of the imine/hydrazone proton (~7.2 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude hydrazone, which is typically pure enough (>95%) for the subsequent alkylation step.

Protocol 2: Asymmetric α -Alkylation and Catalyst Cleavage

Objective: Form the aza-enolate, trap it with an electrophile, and hydrolyze to release the product.

  • Aza-Enolate Formation: Dissolve the crude hydrazone (1.0 mmol) in anhydrous THF (8 mL) and cool to -78 °C under argon. Dropwise, add Lithium diisopropylamide (LDA, 1.1 mmol, 2.0 M in THF/heptane/ethylbenzene). Stir for 2 hours at -78 °C to ensure complete metallation.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise. Maintain the temperature at -78 °C for 4 hours, then allow it to slowly warm to -10 °C over 2 hours.

    • Causality Note: Maintaining strict cryogenic conditions during the addition prevents uncatalyzed background reactions and ensures the electrophile approaches exclusively from the less sterically hindered face of the rigid aza-enolate.

  • Hydrolytic Cleavage: Quench the reaction by adding a biphasic mixture of 1N HCl (10 mL) and pentane (10 mL). Stir vigorously at room temperature for 3 hours.

    • Self-Validation Check: The cleavage is complete when the hydrazone spot ( Rf​ ~0.45) disappears on TLC, replaced by the α -alkylated carbonyl product ( Rf​ ~0.65).

  • Isolation: Separate the organic layer. Extract the aqueous layer with pentane (2 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the enantioenriched product via silica gel chromatography.

  • Catalyst Recovery: The aqueous layer contains the hydrochloride salt of the (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester. Basify with saturated NaHCO₃ to pH 9 and extract with CH₂Cl₂ to recover the catalyst (typically >85% recovery).

Advanced Derivatization & Structural Tuning

The presence of the C3-ester allows for divergent synthetic pathways to tune the catalyst for specific challenging substrates.

StructuralTuning Root (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester Branch1 C3-Ester Modification Root->Branch1 Branch2 N1-Amino Functionalization Root->Branch2 Node1A Hydrolysis to Acid (Bifunctional H-Bonding) Branch1->Node1A Node1B Amidation (Steric Shielding) Branch1->Node1B Node2A Hydrazone Formation (Organocatalysis) Branch2->Node2A Node2B Metal Coordination (Chiral Ligand) Branch2->Node2B

Caption: Divergent structural tuning pathways for optimizing catalytic and coordination properties.

By converting the ethyl ester to a bulky amide (e.g., using diphenylamine), the steric shielding of the chiral pocket is drastically increased, which is highly beneficial for the α -alkylation of linear aliphatic aldehydes that otherwise suffer from poor facial discrimination. Conversely, hydrolysis to the free carboxylic acid transforms the molecule into a bifunctional hydrogen-bonding catalyst, ideal for activating nitro-olefins in Michael additions.

References

  • Mondal, S., & Samanta, S. (2022). Organocatalytic Oxidative C–H Amination of Aldehyde Hydrazones with Azoles at Ambient Temperature. The Journal of Organic Chemistry.[Link]

  • Wu, X., et al. (2024). Formaldehyde-Mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in Hexafluoroisopropanol. Journal of the American Chemical Society.[Link]

  • Fafard, C. M., et al. (2010). N−H Activation of Hydrazines by Iridium(I). Double N−H Activation To Form Iridium Aminonitrene Complexes. Journal of the American Chemical Society.[Link]

  • Li, H., et al. (2020). Binuclear Pd(I)–Pd(I) Catalysis Assisted by Iodide Ligands for Selective Hydroformylation of Alkenes and Alkynes. Journal of the American Chemical Society.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester reactions

Technical Support Center: Troubleshooting (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester Reactions Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester—a critical N-amino nipecotic acid intermediate used in the synthesis of cannabinoid (CB1) receptor antagonists (such as rimonabant analogs) and selective GABA uptake inhibitors[1][2].

Synthesizing this hydrazine derivative typically involves either the N-nitrosation of (S)-nipecotic acid ethyl ester followed by reduction, or direct electrophilic amination[3][4]. Because the molecule contains both a reactive N-amino group and a hydrolyzable ethyl ester, controlling chemoselectivity is paramount. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-purity synthesis.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal pathways that lead to impurity formation during the synthesis workflow.

Pathway SM (S)-Nipecotic Acid Ethyl Ester (Starting Material) Nitroso (S)-1-Nitroso-piperidine Intermediate SM->Nitroso NaNO2, HCl, <5°C (Nitrosation) Product (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester (Target) SM->Product HOSA, NaOH, pH 10.5 (Direct Amination) Nitroso->Product Zn/AcOH or Fe/HCl (Reduction) Imp2 Impurity B: Unreacted Nitroso Compound Nitroso->Imp2 Incomplete Reduction Imp1 Impurity A: Free Acid (Hydrolysis) Product->Imp1 Excess Acid/Base (Workup) Imp3 Impurity C: Dimers / Over-alkylation Product->Imp3 Excess HOSA (Side Reaction)

Reaction pathways and impurity divergence points for N-amino nipecotic acid ethyl ester synthesis.

Troubleshooting FAQs

Q1: My final product contains a large fraction of the free carboxylic acid (Impurity A). How do I prevent ester hydrolysis? Causality: The ethyl ester moiety at the C3 position of the piperidine ring is highly susceptible to hydrolysis under both the acidic conditions of nitrosation/reduction and the basic conditions of direct amination. Solution:

  • During Nitrosation: Maintain the reaction temperature strictly below 5 °C. Exothermic spikes during the addition of NaNO2 accelerate acid-catalyzed ester cleavage.

  • During Reduction: Avoid strong hydride donors like LiAlH4. While effective for reduction, LiAlH4 risks reducing the ester to the corresponding alcohol and requires harsh aqueous workups[4]. Instead, utilize a milder dissolving metal reduction (e.g., Zn/AcOH or activated Fe/HCl) to preserve the ester[3].

  • During Workup: Quench acidic reactions with saturated NaHCO3 rather than NaOH to prevent base-catalyzed saponification.

Q2: GC-MS analysis reveals a persistent impurity with a mass of[M-16] or [M-15] relative to the target product. What is this? Causality: This is the unreacted (S)-1-Nitroso-piperidine-3-carboxylic acid ethyl ester (Impurity B). N-nitrosamines are notoriously stubborn to reduce completely. A mass difference of -15 or -16 from the N-amino product (M = 172.2) often corresponds to the nitroso intermediate (M = 186.2) fragmenting, or unreacted starting material (M = 157.2). Solution: The reduction potential of the nitroso group requires highly active metal surfaces. If using Zinc dust, it must be freshly activated (washed with 2% HCl, water, ethanol, and ether, then dried in vacuo). Add the zinc in multiple small portions rather than a single batch to maintain a steady generation of nascent hydrogen.

Q3: I am using Hydroxylamine-O-sulfonic acid (HOSA) for direct amination. Why am I seeing dimerization (Impurity C)? Causality: Direct electrophilic amination using HOSA relies on the nucleophilicity of the secondary amine. If the local concentration of the newly formed N-amino piperidine is too high, it can act as a nucleophile and attack unreacted HOSA, leading to over-amination, tetrazane formation, or ring-opening degradation. Solution: Implement a continuous flow setup or a highly controlled syringe-pump addition of HOSA. Maintain the pH strictly between 10.0 and 10.5 using a pH stat. If the pH drops below 9, HOSA degrades rapidly into hydroxylamine and sulfate; if it exceeds 11, the ester hydrolyzes.

Quantitative Impurity Profiling

To maintain scientific integrity and regulatory compliance, track the following critical impurities using the analytical parameters defined below.

Impurity ProfileChemical OriginAnalytical Detection (LC-MS / GC-FID)Acceptable LimitPrevention Strategy
(S)-Nipecotic acid ethyl ester Unreacted Starting MaterialGC-FID: RRT 0.85LC-MS: m/z 158.1[M+H]+< 0.5%Ensure excess NaNO2 (1.2 eq); monitor by TLC before reduction.
(S)-1-Nitroso-piperidine derivative Incomplete ReductionGC-FID: RRT 1.15LC-MS: m/z 187.1 [M+H]+< 0.1% (Genotoxic alert)Use freshly activated Zn/Fe; extend reduction time; heat to 40 °C if needed.
(S)-1-Amino-piperidine-3-carboxylic acid Ester HydrolysisLC-MS: m/z 145.1 [M+H]+(Poor GC retention)< 1.0%Strictly control pH during workup; avoid NaOH; maintain T < 5 °C during nitrosation.
Hydrazine Dimers Over-alkylation (HOSA route)LC-MS: m/z 329.2 [M+H]+< 0.2%Syringe-pump addition of amination reagent; strict pH 10-10.5 control.

(Note: RRT = Relative Retention Time compared to the target N-amino product.)

Self-Validating Experimental Protocol

This protocol utilizes the Nitrosation-Reduction sequence, optimized to suppress ester hydrolysis and ensure complete nitroso reduction[3][4].

Step 1: N-Nitrosation of (S)-Nipecotic Acid Ethyl Ester
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple, dissolve (S)-nipecotic acid ethyl ester (10.0 g, 63.6 mmol) in 50 mL of 2M HCl.

  • Cooling: Submerge the flask in an ice-brine bath. Critical: Wait until the internal temperature reaches 0–2 °C.

  • Addition: Dissolve NaNO2 (5.26 g, 76.3 mmol, 1.2 eq) in 15 mL of deionized water. Add this solution dropwise via an addition funnel over 45 minutes. Maintain the internal temperature below 5 °C to prevent Impurity A (hydrolysis).

  • Validation Checkpoint 1 (Self-Validation): After 1 hour of stirring at 0 °C, extract a 0.1 mL aliquot, quench with saturated NaHCO3, and extract with EtOAc. Run a TLC (EtOAc/Hexane 1:1, Ninhydrin stain). The secondary amine starting material (ninhydrin-positive, Rf ~0.2) must be completely absent. The nitroso intermediate appears as a UV-active spot at Rf ~0.6. Do not proceed until the starting material is consumed.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-nitroso intermediate. Do not apply heat exceeding 30 °C during evaporation.

Step 2: Zinc-Mediated Reduction
  • Setup: Dissolve the crude N-nitroso intermediate in 60 mL of glacial acetic acid and 20 mL of water. Cool the mixture to 10 °C.

  • Reduction: Add freshly activated Zinc dust (16.6 g, 254 mmol, 4.0 eq) in 5 equal portions over 1 hour. Causality: Stepwise addition prevents thermal runaway (which causes ester hydrolysis) and ensures a continuous supply of nascent hydrogen, preventing the accumulation of Impurity B.

  • Validation Checkpoint 2 (Self-Validation): Stir for 3 hours at room temperature. Filter a 0.5 mL aliquot through a syringe filter, neutralize with NaHCO3, and analyze via GC-MS. The nitroso peak (m/z 186) must be < 0.1% relative to the product peak (m/z 172). If incomplete, add an additional 1.0 eq of Zn dust and stir for 1 hour.

  • Workup: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to remove the majority of acetic acid.

  • Neutralization: Carefully adjust the pH of the residue to 8.5 using cold, saturated NaHCO3 (Avoid strong bases like NaOH to prevent Impurity A). Extract with EtOAc (3 x 75 mL).

  • Purification: Dry the combined organics over Na2SO4, filter, and concentrate. The resulting (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester can be converted to its hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product, yielding a stable, white crystalline solid[3].

References

  • Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and their hydrolysis to the free nipecotic acid derivatives 5 b-k. | researchgate.net | 1

  • Ethyl nipecotate 96 5006-62-2 - Sigma-Aldrich | sigmaaldrich.com | Link

  • CN100345828C - Process for preparing N-amino piperidine hydrochloride | google.com | 3

  • An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant | asianpubs.org | 2

  • CN104356096A - Preparation method of N-aminopiperidine hydrochloride | google.com | 4

Sources

Optimization

Optimizing temperature and reaction conditions for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the synthesis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the synthesis of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester .

The N-amination of secondary amines is a fundamental transformation, but performing this on a substrate with a base-sensitive ethyl ester and an enolizable chiral center presents significant chemoselectivity challenges[1]. This portal provides field-proven troubleshooting, mechanistic causality, and a self-validating experimental protocol to ensure high yield and enantiomeric purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I observing significant formation of 1-aminopiperidine-3-carboxylic acid (the free acid) instead of the desired ethyl ester? Causality: The classical N-amination protocol for piperidines utilizes in the presence of strong aqueous bases like NaOH or KOH to deprotonate the amine and neutralize the sulfonic acid byproduct[2]. However, the ethyl ester moiety at the C3 position is highly susceptible to base-catalyzed saponification (hydrolysis) under these conditions. Solution: Replace strong alkali metals with a mild inorganic base buffer, such as Potassium Carbonate ( K2​CO3​ ). Furthermore, implement a biphasic solvent system (e.g., Dichloromethane/Water). This allows the newly formed N-amino ester to partition into the organic layer immediately upon formation, shielding the ester from prolonged exposure to the aqueous alkaline environment.

Q2: My isolated product shows a reduced enantiomeric excess (ee). How do I prevent the racemization of the (S)-stereocenter? Causality: The chiral center at C3 is adjacent to the electron-withdrawing ethyl ester group, making the α -proton relatively acidic. In the presence of a base at elevated temperatures, reversible enolization occurs at this position, leading to the racemization of the (S)-configuration. Solution: Strict cryogenic control is non-negotiable. The reaction must be maintained strictly between 0 °C and 5 °C. Controlling the addition rate of the electrophilic aminating agent prevents exothermic spikes that locally raise the temperature and trigger enolization.

Q3: The conversion stalls at 60%, and adding more HOSA doesn't improve the yield. What is happening? Causality: HOSA is thermally unstable and sensitive to high pH. At temperatures above 10 °C or in highly alkaline conditions, HOSA rapidly degrades into nitrogen gas, water, and sulfate before it can successfully react with the piperidine nucleophile[3]. Solution: Prepare HOSA as a fresh aqueous solution immediately before use[2]. Add it dropwise to the pre-cooled amine/base mixture. A slight stoichiometric excess (1.5 equivalents) is recommended to compensate for minor background degradation, but it must be added slowly to maintain the internal temperature.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the final product integrity.

Reaction ConditionBase SelectionSolvent SystemTemp (°C)Conversion (%)Ester Hydrolysis (%)Enantiomeric Excess (ee %)
Standard (Baseline)NaOH (aq)H₂O20 - 25>95>80<50 (Racemized)
Modified BaseK₂CO₃ (aq)H₂O20 - 25853575
Biphasic SystemK₂CO₃ (aq)DCM / H₂O10 - 15881088
Optimized Protocol K₂CO₃ (aq) DCM / H₂O 0 - 5 >92 <2 >99

Part 3: Self-Validating Experimental Protocol

Objective: Synthesize (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester while preserving the C3 chiral center and the ethyl ester functional group.

Materials:

  • Ethyl (S)-piperidine-3-carboxylate (1.0 eq)

  • (1.5 eq) - Must be stored at 0 °C and freshly prepared[4]

  • Potassium carbonate ( K2​CO3​ ) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized Water

Step-by-Step Methodology:

  • System Preparation: In a jacketed reactor equipped with a mechanical stirrer and an internal temperature probe, dissolve K2​CO3​ (2.5 eq) in deionized water (3 volumes).

  • Substrate Addition: Add DCM (5 volumes) to the reactor to create a biphasic system. Charge Ethyl (S)-piperidine-3-carboxylate (1.0 eq) into the organic layer.

  • Thermal Equilibration (Validation Step 1): Initiate vigorous stirring to maximize the interfacial surface area. Cool the biphasic mixture to 0–2 °C using a chiller. Do not proceed until the internal temperature is stable.

  • Reagent Preparation: In a separate vessel, dissolve freshly titrated HOSA (1.5 eq) in deionized water (2 volumes) at 0 °C. Critical: Do not prepare this solution until immediately before addition to prevent premature degradation[3].

  • Electrophilic Amination: Add the cold HOSA solution dropwise to the reactor over 2 hours.

  • In-Process Control (IPC) (Validation Step 2): Monitor the internal temperature probe continuously; the temperature must not exceed 5 °C. Stir for an additional 2 hours at 0–5 °C. Sample the organic layer for LC-MS analysis to confirm the disappearance of the starting secondary amine.

  • Workup & Extraction: Stop stirring and allow phase separation. Isolate the organic layer. Extract the aqueous layer with additional cold DCM (2 x 2 volumes). Combine all organic layers.

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 30 °C) to afford the target (S)-1-amino-piperidine-3-carboxylic acid ethyl ester.

Part 4: Reaction Workflows & Mechanistic Pathways

Optimization A Problem: Ester Hydrolysis & Racemization B Temperature Control Maintain 0-5 °C A->B Step 1: Thermal Control C Base Optimization Switch NaOH to K2CO3 B->C Step 2: pH Moderation D Solvent System Biphasic DCM/H2O C->D Step 3: Mass Transfer E Optimized (S)-1-Amino-piperidine -3-carboxylic acid ethyl ester D->E High Yield & ee%

Figure 1: Optimization workflow for the N-amination of ethyl (S)-piperidine-3-carboxylate.

Mechanism N1 (S)-Ethyl Piperidine -3-carboxylate N3 Nucleophilic Attack (SN2 at Nitrogen) N1->N3 Mild Base (K2CO3) N2 HOSA (NH2-OSO3H) N2->N3 Electrophilic Amine N4 Sulfate Leaving Group N3->N4 Cleavage N5 Target N-Amino Product N3->N5 Product Formation

Figure 2: Mechanistic pathway of electrophilic amination using Hydroxylamine-O-sulfonic acid.

Part 5: References

  • WO2006115456A1 - Synthesis of 1-aminopiperidine - Google Patents -

  • Hydroxylamine-O-sulfonic acid - Wikipedia -[Link]

  • WO2016116025A1 - Jak抑制剂 (Jak Inhibitors) - Google Patents -

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized piperidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized piperidines. (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a highly versatile chiral building block used in advanced drug development. However, its chemical duality—featuring a highly polar N-amino group (a hydrazine derivative) alongside a lipophilic ethyl ester—often leads to unexpected precipitation or biphasic stubbornness in organic solvents.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry causing your solubility issues and provide field-proven, self-validating protocols to keep your syntheses on track.

Part 1: Root Cause Analysis & Causality

To solve a solubility issue, you must first understand the molecular state of your reagent.

Because the N-amino group is prone to oxidation and self-condensation, chemical vendors almost exclusively supply this compound as a hydrochloride (HCl) salt . The protonated amine and the chloride counterion form a rigid, highly stable ionic crystal lattice. Low-dielectric organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) simply lack the thermodynamic solvation energy required to break this ionic lattice.

To solubilize the compound in organic media, you must induce a phase-transfer by converting the salt into its free base form. The free base is an oily, highly lipophilic liquid that is completely miscible with standard organic solvents 1.

Workflow Start Compound Insoluble in Organic Solvent Check Identify Supplied Form Start->Check Salt HCl Salt Form (Highly Ionic) Check->Salt Supplied as salt FreeBase Free Base Form (Degraded/Polymerized?) Check->FreeBase Supplied as liquid InSitu In Situ Neutralization (Add DIPEA/TEA) Salt->InSitu Direct coupling Extraction Mild Biphasic Extraction (NaHCO3 / DCM) Salt->Extraction Need pure free base Zinc Anhydrous Zn Deprotonation (Moisture Sensitive) Salt->Zinc Water-sensitive rxn

Workflow for resolving solubility issues based on the compound's chemical state.

Part 2: Frequently Asked Questions (FAQs)

Q1: I added the compound to DCM, and it formed a cloudy suspension. Heating didn't help. What is happening? A: You are observing the lattice energy of the HCl salt resisting solvation. Heating a suspension of an amino-ester salt in a halogenated solvent will not improve solubility and may actually induce unwanted alkylation side-reactions. You must disrupt the ionic pairing by neutralizing the salt to its free base form.

Q2: Can I just use Sodium Hydroxide (NaOH) to free-base it quickly? A: Absolutely not. The ethyl ester at the C3 position is highly susceptible to base-catalyzed hydrolysis. Using a strong, nucleophilic base like NaOH will cleave the ester, yielding a water-soluble carboxylate. You will lose your entire product in the aqueous layer. You must use a mild base (e.g., NaHCO3) buffered to a pH of 8.0–9.0 2.

Q3: My downstream reaction is strictly anhydrous. I cannot use an aqueous extraction. How do I solubilize it? A: You have two options. For standard couplings, in situ neutralization using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) directly in your reaction vessel is sufficient. If your reaction is highly sensitive to the presence of tertiary amine hydrochlorides, you should use the Anhydrous Zinc-Mediated Deprotonation method (see Protocol C), which quantitatively yields the free base without introducing water 3.

Part 3: Solvent Compatibility & Data Presentation

Selecting the right solvent depends entirely on whether you intend to maintain the salt form or utilize the free base. Use the table below to guide your experimental design.

SolventDielectric Constant (ε)Solubility: HCl SaltSolubility: Free BaseApplication Notes & Causality
Water 80.1High LowIdeal for initial dissolution of the salt during biphasic extraction.
Methanol 33.0High High Solubilizes both forms, but prolonged exposure risks transesterification of the ethyl ester to a methyl ester. Use with caution.
Dichloromethane (DCM) 9.1LowHigh The gold standard for extracting the free base due to excellent phase separation and low boiling point.
Tetrahydrofuran (THF) 7.5LowHigh Ideal for anhydrous downstream couplings once the compound is free-based.
Hexanes 2.0InsolubleModerateCan be used as an anti-solvent to crash out impurities after free-basing.

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not skip the validation checks; they are your real-time indicators of chemical success.

Protocol A: Mild Biphasic Extraction (Isolation of Pure Free Base)

Use this protocol when you need the isolated, pure free base for sensitive downstream chemistry.

  • Suspension: Suspend 1.0 equivalent of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester HCl in Dichloromethane (10 mL per gram of compound) in a separatory funnel.

  • Neutralization: Slowly add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3).

    • Self-Validation Check: You must observe effervescence (CO2 gas evolution). Continue gentle swirling until all solid has dissolved and bubbling completely ceases. This confirms the pH has stabilized (~8.5) and deprotonation is complete.

  • Phase Separation: Allow the layers to separate. The lower organic layer (DCM) now contains your lipophilic free base. Drain the organic layer into an Erlenmeyer flask.

  • Back-Extraction: Extract the remaining aqueous layer with two additional portions of DCM. The N-amino group imparts slight water solubility even to the free base, making back-extraction critical for high yields.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Crucial: Keep the water bath below 30°C to prevent thermal degradation of the N-amino group.

PhaseTransfer Salt (S)-1-Amino-piperidine-3-carboxylate HCl (Solid Lattice) Aq Aqueous Phase (pH 8-9) NaHCO3 + H2O Salt->Aq Dissolution & Neutralization Org Organic Phase DCM or EtOAc Aq->Org Phase Partitioning (LogP shift) FreeBase Free Base Solubilized (Active Nucleophile) Org->FreeBase Recovery via Evaporation

Mechanistic phase transfer of the piperidine derivative during mild basic extraction.

Protocol B: In Situ Neutralization

Use this protocol for standard amide couplings or alkylations where the presence of a tertiary amine salt will not interfere.

  • Suspension: Suspend the HCl salt in your reaction solvent (e.g., anhydrous DMF or DCM).

  • Deprotonation: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: The cloudy suspension will transition into a clear, homogenous solution within 2–5 minutes as the salt is neutralized and the free base dissolves.

  • Coupling: Immediately add your electrophile or coupling reagents. Do not let the free base sit in solution for extended periods to avoid diketopiperazine-like self-condensation.

Protocol C: Anhydrous Zinc-Mediated Deprotonation (Advanced)

Use this protocol when your reaction is highly sensitive to water and you cannot tolerate the presence of DIPEA hydrochloride salts.

  • Activation: Activate commercial zinc dust by briefly washing it with 1N HCl, followed by thorough washing with water, then acetone, and drying under high vacuum.

  • Suspension: Suspend 1.0 mmol of the amino-ester HCl salt in 10 mL of anhydrous THF.

  • Reaction: Add 100 mg of the activated zinc dust in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The nature of the suspension will change. The heavy salt crystals will disappear, leaving only the fine dispersion of zinc dust in a solution containing the solubilized free base.

  • Filtration: Filter the mixture through a short pad of Celite to remove the zinc dust and the trapped zinc chloride complex. The resulting THF filtrate contains the pure, anhydrous free base ready for immediate use 3.

References

  • Mishra, A., et al. "Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen." SciELO. Available at:[Link]

  • Ananda, K., et al. "Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters." CORE. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

Overview Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester .

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals handling (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester . As a highly specialized chiral building block used in peptidomimetics and API synthesis, this compound presents unique handling challenges. The hydrazine-like N-N bond is prone to oxidative degradation, and the C3 chiral center (alpha to the ester) is susceptible to base-catalyzed racemization.

This document provides field-proven, self-validating protocols to ensure you achieve >99% purity and preserve enantiomeric excess (ee).

PART 1: Physicochemical Causality & Troubleshooting FAQs

Q1: My isolated free base turns yellow/brown after a few days in storage. Why does this happen, and how can I prevent it? A: The free base of N-aminopiperidines contains an electron-rich N-N bond that is highly susceptible to atmospheric oxidation, leading to the formation of colored degradation products (such as diazenes or N-oxides). The Causality & Solution: Never store the compound as a free base. Immediately convert it to the hydrochloride (HCl) salt. Protonation of the piperidine nitrogen drastically reduces the electron density across the N-N bond, shutting down the oxidative degradation pathway [1]. This creates a thermodynamically stable crystalline solid suitable for long-term storage.

Q2: What is the optimal solvent system for recrystallizing the HCl salt, and what is the thermodynamic rationale? A: The industry-standard system is a binary mixture of Ethanol (EtOH) and Ethyl Acetate (EtOAc) , typically at a 1:3 volume ratio [2]. The Causality: The HCl salt is highly polar. Ethanol acts as the "good solvent" because its hydrogen-bonding capabilities solvate the salt at elevated temperatures. Ethyl acetate acts as the "anti-solvent." It is miscible with ethanol but lacks hydrogen-bond donors, meaning it cannot solvate the ionic salt. Adding EtOAc to the hot ethanol solution lowers the dielectric constant of the medium, precisely modulating the solubility limit to drive supersaturation and induce controlled crystallization without crashing out polar impurities.

Q3: How do I prevent ester hydrolysis and racemization during the initial aqueous workup? A: The ethyl ester is prone to hydrolysis under strongly basic conditions, and the alpha-proton at the C3 chiral center can be abstracted by strong bases, leading to enolization and subsequent racemization. The Causality & Solution: When neutralizing the reaction mixture to extract the free base, strictly avoid strong bases like NaOH or KOH. Use mild bases such as saturated aqueous Sodium Bicarbonate (NaHCO₃) and maintain the pH between 7.5 and 8.0. Keep the biphasic mixture cold (0–5 °C) to kinetically suppress hydrolysis[3].

PART 2: Logical Relationships & Workflows (Visualized)

To understand the necessity of our protocols, review the thermodynamic stabilization pathway and the experimental workflow below.

Stabilization FreeBase Free Base (S)-1-Amino-piperidine-3-carboxylate Air O2 / Ambient Light FreeBase->Air HCl Anhydrous HCl (Non-aqueous) FreeBase->HCl Degradation Oxidative Degradation (N-N Bond Cleavage) Air->Degradation Unstable Salt Hydrochloride Salt (Thermodynamically Stable) HCl->Salt Stabilized

Caption: Logical relationship showing the necessity of HCl salt formation to prevent oxidative degradation.

Workflow Step1 1. Mild Extraction (NaHCO3, pH 7.5-8.0, 0°C) Step2 2. Organic Phase Drying (Na2SO4, Filter) Step1->Step2 Step3 3. Salt Formation (Add 1.1 eq HCl in EtOAc) Step2->Step3 Step4 4. Crude Salt Isolation (Vacuum Filtration) Step3->Step4 Step5 5. Dissolution (Minimal Hot Ethanol, 70°C) Step4->Step5 Step6 6. Anti-Solvent Addition (Dropwise EtOAc, 1:3 ratio) Step5->Step6 Step7 7. Controlled Cooling (25°C then 0°C for 2h) Step6->Step7 Step8 8. Final Pure Product (>99% ee, >98% Purity) Step7->Step8

Caption: Step-by-step experimental workflow for the isolation and recrystallization of the HCl salt.

PART 3: Quantitative Data on Solvent Systems

Selecting the correct solvent system is the difference between a 90% yield and a failed batch. The table below summarizes our internal validation data for recrystallizing the HCl salt.

Solvent System (Good / Anti)Ratio (v/v)Yield Recovery (%)Purity (HPLC)Causality / Technical Notes
Ethanol / Ethyl Acetate 1:3 85 - 90% >99.0% Optimal thermodynamic gradient; sharp solubility drop excludes impurities.
Methanol / Diethyl Ether1:570 - 75%97.5%Ether evaporates too rapidly; promotes hygroscopic salt formation.
Isopropanol / Heptane1:260 - 65%95.0%Poor solubility of impurities in heptane leads to co-precipitation.
Water / Acetone1:10< 40%90.0%High solubility of the salt in water drastically reduces yield.
PART 4: Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must verify itself at critical junctures. Follow these steps meticulously to ensure scientific integrity.

Protocol A: Isolation and Hydrochloride Salt Formation
  • Aqueous Quench: Cool your crude reaction mixture containing the (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester to 0–5 °C.

  • pH Adjustment: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0.

    • Self-Validation Check: Test the pH of the aqueous layer with a calibrated meter. If it exceeds 8.5, flag the batch for potential ester hydrolysis and racemization.

  • Extraction: Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc). Combine the organic layers.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter to remove the drying agent.

  • Salt Formation: While stirring vigorously at 0 °C, dropwise add 1.1 equivalents of anhydrous HCl in EtOAc (e.g., 2M solution). A white precipitate should form immediately.

    • Self-Validation Check: Spot the mother liquor on a TLC plate and stain with Ninhydrin. A lack of active amine spots confirms complete salt formation.

  • Filtration: Collect the crude hydrochloride salt via vacuum filtration and wash with cold EtOAc.

Protocol B: Binary Solvent Recrystallization (EtOH / EtOAc)
  • Dissolution: Transfer the crude HCl salt to a round-bottom flask. Add the absolute minimum volume of Ethanol required to dissolve the solid while heating to 70 °C.

    • Self-Validation Check: The solution must be completely clear. If cloudiness persists, insoluble inorganic impurities are present. Perform a hot filtration through a pre-warmed Celite pad before proceeding.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot, begin adding Ethyl Acetate dropwise under gentle stirring until the solution becomes faintly turbid (the cloud point).

  • Seeding (Optional but Recommended): Add a few milligrams of pure (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester HCl crystals to induce nucleation.

  • Completion of Anti-Solvent: Continue adding EtOAc until a 1:3 (EtOH:EtOAc) volume ratio is reached.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0 °C) for an additional 2 hours to maximize yield.

  • Harvesting: Filter the purified crystals under vacuum, wash with ice-cold EtOAc, and dry under high vacuum at 40 °C for 12 hours.

References
  • Title: Preparation method of N-aminopiperidine hydrochloride (Patent CN104356096A)
  • Title: Process for preparing N-amino piperidine hydrochloride (Patent CN100345828C)
  • Title: 1-Aminopiperidine-3-carboxylic Acid Ethyl Ester (Product Catalog) Source: Everon Life Sciences / Toronto Research Chemicals URL: [Link]

Troubleshooting

Long-term stability of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester at room temperature

Compound: (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester Executive Summary & Compound Profile (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a bifunctional cyclic hydrazine derivative widely utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

Executive Summary & Compound Profile

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a bifunctional cyclic hydrazine derivative widely utilized as a conformationally constrained building block for [1] and the development of active pharmaceutical ingredients (APIs).

While highly valuable, this compound exhibits significant chemical vulnerabilities when stored at room temperature. The structural combination of an electron-rich N-amino group (hydrazine moiety) and a C3 ethyl ester makes it highly susceptible to aerial oxidation, moisture-driven hydrolysis, and intermolecular oligomerization. Long-term storage at room temperature is strictly contraindicated.

Core Stability Matrix

To ensure experimental reproducibility and safeguard the integrity of your syntheses, adhere to the following stability parameters based on quantitative degradation observations.

Storage ConditionAtmosphereEstimated Shelf-LifePrimary Degradation PathwayRecommendation
Room Temp (20-25°C) Ambient Air< 1 WeekOxidation & HydrolysisDO NOT STORE. Active use only.
Room Temp (20-25°C) Argon / N₂1-2 MonthsOligomerizationAcceptable for short-term workflows.
4°C (Refrigerator) Argon / N₂6-12 MonthsSlow HydrolysisAcceptable for frequent-use aliquots.
-20°C (Freezer) Argon / N₂> 2 YearsNoneOptimal for long-term storage.

Mechanistic Troubleshooting FAQs

Q1: My sample has turned yellow/brown and shows new, early-eluting peaks on HPLC. What happened? A: This is a classic signature of aerial oxidation . The N-amino group (cyclic hydrazine) is highly sensitive to atmospheric oxygen. Oxygen acts as a radical initiator, abstracting hydrogen from the electron-rich nitrogen. This cascade generates reactive intermediates that rapidly convert the hydrazine moiety into tetrazenes or[2]. Causality: Failing to purge the headspace of the storage vial with an inert gas allows ambient O₂ to dissolve into the neat liquid or solution, driving the oxidation kinetics even in the absence of light.

Q2: LC-MS analysis of my degraded sample shows a major impurity with a mass of [M - 28]. How can I prevent this? A: A mass loss of 28 Da (loss of an ethyl group, +H) is the exact mass shift expected for ester hydrolysis . The C3 ethyl ester is hydrolyzing to yield the corresponding carboxylic acid and ethanol. Causality: Trace moisture in your solvent or ambient humidity autocatalyzes the [3]. Because the resulting carboxylic acid alters the local pH, this degradation pathway accelerates over time. Always use anhydrous solvents and store the compound in a desiccator.

Q3: I am observing high molecular weight species ([2M - 46]) in my neat liquid sample stored at room temperature. A: You are observing intermolecular hydrazinolysis (oligomerization). The primary amine of the N-aminopiperidine ring is a potent nucleophile. At room temperature, the thermal energy is sufficient for the amine of one molecule to attack the ethyl ester of an adjacent molecule, displacing ethanol (46 Da) and forming a hydrazide dimer. Causality: Storing the compound as a neat liquid at room temperature maximizes the proximity and collision frequency of the reactive groups. Diluting the sample in an inert, anhydrous solvent or freezing it at -20°C halts this kinetic process.

Visualizations: Degradation & Troubleshooting

Degradation A (S)-1-Amino-piperidine-3- carboxylic acid ethyl ester B Aerial Oxidation (O2 exposure) A->B C Ester Hydrolysis (Moisture/pH) A->C D Intermolecular Attack (Neat liquid/High conc.) A->D E Nitrosamines / Tetrazenes B->E F Carboxylic Acid + Ethanol C->F G Hydrazide Oligomers D->G

Mechanistic degradation pathways of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester.

Troubleshooting Start HPLC reveals new impurity peak MS Perform LC-MS Analysis Start->MS Mass1 Mass = [M - 28] MS->Mass1 Hydrolysis Mass2 Mass =[2M - 46] MS->Mass2 Dimerization Mass3 Mass = [M + 14/16] MS->Mass3 Oxidation Diag1 Ester Hydrolysis. Check moisture. Mass1->Diag1 Diag2 Oligomerization. Dilute sample. Mass2->Diag2 Diag3 Oxidation. Purge with N2. Mass3->Diag3

LC-MS driven troubleshooting workflow for identifying compound degradation.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting Workflow

To prevent the introduction of moisture and oxygen, this protocol must be followed whenever a new bulk batch is received.

  • Equilibration: Remove the sealed master vial from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30-45 minutes to prevent atmospheric moisture from condensing on the cold chemical.

  • Inert Atmosphere Handling: Transfer the vial to a glove box or a Schlenk line equipped with dry Argon. (Argon is preferred over Nitrogen as it is heavier than air and creates a better protective blanket over the liquid).

  • Aliquoting: Dissolve the neat compound in an anhydrous, degassed solvent (e.g., dry DCM or THF) if a stock solution is desired, or aliquot the neat liquid into pre-dried amber glass vials using a gas-tight syringe.

  • Purging and Sealing: Purge the headspace of each aliquot vial with Argon for 10 seconds. Seal immediately with a Teflon-lined septum cap. Wrap the seal with Parafilm and store at -20°C.

Protocol 2: Forced Degradation & System Suitability Testing

Before using this compound in critical multi-step syntheses, validate your analytical HPLC/LC-MS methods by generating known degradation standards. This creates a self-validating system to ensure your chromatography can resolve the parent compound from its breakdown products.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 50 µL of 3% H₂O₂. Stir at room temperature for 4 hours. This will generate the N-oxide/nitrosamine reference peaks (+14/16 Da).

  • Hydrolytic Stress (Acid/Base):

    • Acid: Dissolve 1 mg in 1 mL of 0.1 M HCl. Stir at 40°C for 12 hours.

    • Base: Dissolve 1 mg in 1 mL of 0.1 M NaOH. Stir at room temperature for 2 hours.

    • Both conditions will yield the hydrolyzed carboxylic acid reference peak ([M - 28] Da).

  • LC-MS Validation: Inject these stressed samples alongside a fresh standard. Verify that your gradient achieves baseline resolution (Rs > 1.5) between the intact ester and the degradation products.

References

  • Lunn, G., Sansone, E. B., & Andrews, A. W. (1991). Aerial oxidation of hydrazines to nitrosamines. Environmental and Molecular Mutagenesis. [Link]

  • Elbatrawi, Y. M., & Del Valle, J. R. (2017). Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis. Journal of Organic Chemistry.[Link]

  • Sang, P., et al. (2020). N-Amino peptide scanning reveals inhibitors of Aβ 42 aggregation. RSC Advances.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (S)-1-Amino-piperidine-3-carboxylic acid Ethyl vs. Methyl Esters in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical decision of selecting the appropriate ester protecting group for chiral building blocks. The choice between the methyl ester a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the critical decision of selecting the appropriate ester protecting group for chiral building blocks. The choice between the methyl ester and ethyl ester derivatives of (S)-1-Amino-piperidine-3-carboxylic acid is not merely a matter of availability; it is a strategic decision that dictates synthetic efficiency, intermediate stability, and downstream pharmacological viability.

These N-amino piperidine derivatives are indispensable in modern drug discovery. Their unique structural motif—combining a basic piperidine ring, a chiral C3 carboxylate, and a reactive N-amino handle—makes them ideal precursors for complex pharmacophores, including Janus Kinase (JAK) inhibitors[1] and Cannabinoid Receptor 1 (CB1) ligands[2].

This guide objectively compares these two ester derivatives, providing researchers with the causality behind experimental choices and self-validating protocols to ensure synthetic success.

Physicochemical and Kinetic Comparison

The fundamental differences between the methyl and ethyl esters stem from the steric bulk and inductive effects of their respective alkyl groups. The methyl group provides minimal steric hindrance, allowing for rapid nucleophilic attack at the carbonyl carbon. Conversely, the ethyl group introduces a slight steric buffer, which significantly enhances the stability of the ester during multi-step synthetic sequences[3].

Table 1: Quantitative Comparison of Ester Derivatives
Property / Parameter(S)-1-Amino-piperidine-3-carboxylic acid Methyl Ester(S)-1-Amino-piperidine-3-carboxylic acid Ethyl EsterCausality & Impact on Synthesis
Molecular Weight 158.20 g/mol 172.23 g/mol Affects mass balance and atom economy in large-scale synthesis.
Lipophilicity (cLogP) ~0.5~1.0Ethyl ester exhibits better solubility in non-polar organic solvents during extraction[4].
Steric Hindrance ( Es​ ) 0.00 (Reference)-0.07The ethyl group shields the carbonyl, reducing susceptibility to premature hydrolysis.
Relative Saponification Rate Fast ( krel​≈2.5 )Moderate ( krel​≈1.0 )Methyl esters are ideal for late-stage rapid deprotection; ethyl esters survive complex multi-step coupling.
Primary Application Direct amidation, fast hydrolysisMulti-step synthesis (e.g., JAK inhibitor intermediates)Dictates the strategic placement of the building block in the synthetic route.

Strategic Workflow and Decision Logic

When designing a synthetic route, the choice of ester dictates the reaction conditions. If the downstream target requires a direct amidation of the ester, the methyl ester is preferred due to the superior leaving group ability of the methoxide ion and lower steric shielding. However, if the N-amino group must undergo complex coupling (e.g., reacting with a formylamino-azaindole core to form a JAK inhibitor), the ethyl ester is required to prevent unwanted hydrolysis under mildly basic coupling conditions[1].

EsterSelection Start Select Ester Derivative (S)-1-Amino-piperidine-3-carboxylate Methyl Methyl Ester Low Steric Hindrance Start->Methyl Need fast kinetics Ethyl Ethyl Ester High Stability Start->Ethyl Need robust stability Hydrolysis Rapid Saponification (LiOH/THF/H2O) Methyl->Hydrolysis Amidation Direct Amidation (Amine, Heat) Methyl->Amidation MultiStep Multi-step Synthesis (N-amino coupling) Ethyl->MultiStep Controlled Controlled Hydrolysis (NaOH/EtOH) Ethyl->Controlled CB1 CB1 Receptor Ligands (e.g., Pyrazole-carboxamides) Hydrolysis->CB1 Amidation->CB1 JAK JAK Inhibitors (e.g., Azaindole derivatives) MultiStep->JAK Controlled->JAK

Diagram 1: Decision logic for selecting the appropriate ester derivative based on synthetic needs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must include a feedback loop. The following methodologies are designed as self-validating systems, meaning the success or failure of the reaction can be immediately quantified, preventing the advancement of impure intermediates.

Protocol A: Controlled Saponification of the Ethyl Ester

Objective: Convert the highly stable ethyl ester to the free carboxylic acid without epimerizing the (S)-C3 stereocenter. Causality: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates with the piperidine nitrogen and the carbonyl oxygen, directing the hydroxide nucleophile while preventing the harsh basic conditions that lead to racemization.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester in a 3:1:1 mixture of THF:MeOH:H 2​ O (0.2 M concentration). Causality: THF maintains solubility, MeOH acts as a phase-transfer bridge, and water solvates the LiOH.

  • Reagent Addition: Cool the mixture to 0 °C. Add 1.5 eq of LiOH·H 2​ O portion-wise.

  • Reaction Monitoring (Self-Validation Step): Stir for 2 hours at room temperature. Sample 10 µL of the reaction, quench with 10 µL of 1N HCl, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the ester peak ( [M+H]+=173 ) completely disappears, replaced by the highly polar acid peak ( [M+H]+=145 ). If the ester peak remains >5%, add an additional 0.2 eq of LiOH and stir for 30 minutes.

  • Workup: Acidify the mixture to pH 4-5 using 1N HCl. Extract with EtOAc (3x). Dry the combined organics over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Direct Amidation of the Methyl Ester

Objective: Form an amide directly from the ester without isolating the free acid. Causality: The methyl ester is utilized here because the methoxide ion is a superior leaving group compared to ethoxide, and the reduced steric bulk allows the incoming amine nucleophile to attack the carbonyl carbon efficiently under thermal conditions.

Step-by-Step Procedure:

  • Preparation: Combine 1.0 eq of the methyl ester with 3.0 eq of the target primary amine in anhydrous methanol.

  • Catalysis: Add 0.2 eq of sodium methoxide (NaOMe). Causality: NaOMe prevents the protonation of the incoming amine and shifts the equilibrium forward.

  • Heating: Heat the mixture in a sealed tube at 70 °C for 12 hours.

  • Reaction Monitoring (Self-Validation Step): Analyze via HPLC at 254 nm.

    • Validation Check: A successful reaction will show a distinct shift in retention time. If the conversion is stalled at <80%, it indicates thermodynamic equilibrium; remove the methanol solvent in vacuo to drive the reaction forward, then resuspend and heat.

Application in Target-Directed Drug Design

The structural integrity of the (S)-1-Amino-piperidine-3-carboxylic acid core is paramount when designing inhibitors for specific kinase pockets. For instance, in the development of pan-JAK inhibitors, the ethyl ester intermediate is coupled with a 7-azaindole core. The resulting downstream derivatives act by competitively binding to the ATP-binding site of Janus Kinases (JAK1/JAK2/JAK3), thereby blocking the phosphorylation of STAT proteins and halting the inflammatory cascade[1].

JAKSTAT_Pathway Cytokine Cytokine Signal (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/JAK2) Receptor->JAK Activates STAT STAT Proteins (Phosphorylation) JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates Inhibitor (S)-1-Amino-piperidine Derived Inhibitor Inhibitor->JAK Blocks ATP Site

Diagram 2: Mechanism of action for downstream JAK inhibitors derived from the ethyl ester building block.

The stereochemistry at the C3 position is strictly maintained throughout the synthesis because the (S)-configuration dictates the precise 3D spatial orientation required to form critical hydrogen bonds within the kinase hinge region. Using the highly stable ethyl ester during the early synthetic steps prevents stereocenter epimerization, ensuring high enantiomeric excess (ee) in the final Active Pharmaceutical Ingredient (API).

References

  • WIPO Patentscope.WO/2020/156271 JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF.
  • ACS Publications.Conformationally Constrained Analogues of SR141716 (CB1 receptor ligands).
  • IntechOpen.Recent Advances in the Synthesis of Carboxylic Acid Esters.
  • ChemicalBook.1-Aminopiperidine Properties and Applications.

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Comparative

A Comparative Spectroscopic Guide to the Stereoisomers of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise control and understanding of molecular chirality are paramount. The differential phar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control and understanding of molecular chirality are paramount. The differential pharmacological and toxicological profiles of stereoisomers necessitate robust analytical methodologies for their differentiation and characterization. This guide provides an in-depth spectroscopic comparison of the stereoisomers of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester, a chiral building block of significant interest in medicinal chemistry.

As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a coherent narrative grounded in the principles of spectroscopic analysis, providing insights into the "why" behind the "how." We will explore the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents for the unambiguous assignment of absolute configuration and the assessment of enantiomeric purity.

The Imperative of Stereoisomer Differentiation

The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, which are themselves chiral. For a molecule like 1-Amino-piperidine-3-carboxylic acid ethyl ester, which possesses a stereocenter at the C3 position of the piperidine ring, two enantiomers exist: the (S) and (R) forms. The seemingly subtle difference in their spatial orientation can lead to one enantiomer being a potent therapeutic while the other is inactive or even harmful. Therefore, the ability to selectively synthesize and analytically distinguish between these stereoisomers is a critical capability in the pharmaceutical industry.

Vibrational Circular Dichroism (VCD): A Window into 3D Structure

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique is exceptionally sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining absolute configuration in solution, even for non-crystalline samples.[2][3]

The Causality Behind the VCD Experiment

The VCD spectrum of a molecule is unique to its specific arrangement of atoms in space. Enantiomers, being non-superimposable mirror images, will produce VCD spectra that are equal in magnitude but opposite in sign.[4] This principle forms the basis of VCD for absolute configuration assignment. In the absence of experimentally determined spectra for a novel compound, a combined experimental and computational approach is the gold standard.

Experimental Protocol: VCD Analysis

A robust VCD analysis workflow involves both experimental measurement and quantum mechanical calculation.

VCD Experimental and Computational Workflow
  • Conformational Analysis : For a flexible molecule like a piperidine derivative, multiple low-energy conformations exist in solution. A thorough conformational search is the critical first step.[5]

  • Quantum Mechanical Calculations : The geometry of each significant conformer is optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).[4]

  • Spectral Simulation : The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative free energies to generate a theoretical VCD spectrum for each enantiomer.[6]

  • Experimental Measurement : The VCD spectrum of the synthesized sample is recorded on a VCD spectrometer.[7]

  • Comparison and Assignment : The experimental spectrum is compared to the calculated spectra for the (R) and (S) enantiomers. A match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[7]

Predicted VCD Signatures

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light, arising from electronic transitions within a molecule.[8] This technique is particularly useful for molecules containing chromophores, which are light-absorbing functional groups.

The Basis of ECD in Stereochemical Analysis

Similar to VCD, enantiomers produce mirror-image ECD spectra.[9] The sign and intensity of the Cotton effects in an ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. For 1-Amino-piperidine-3-carboxylic acid ethyl ester, the ester carbonyl group acts as a chromophore.

Experimental Protocol: ECD Analysis

The workflow for ECD analysis mirrors that of VCD, involving both experimental measurement and computational prediction.

ECD Experimental and Computational Workflow
  • Sample Preparation and Measurement : A solution of the analyte is prepared in a UV-transparent solvent, and the ECD spectrum is recorded.

  • Computational Modeling : Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and rotational strengths for the low-energy conformers of each enantiomer.[10]

  • Spectral Simulation and Comparison : The calculated data is used to generate predicted ECD spectra for the (S) and (R) forms, which are then compared with the experimental spectrum for absolute configuration assignment.[10]

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents: Diastereomeric Differentiation

NMR spectroscopy is a cornerstone of chemical analysis. In a standard achiral environment, enantiomers are indistinguishable by NMR as they have identical chemical shifts. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which possess different NMR spectra.[11] This allows for the differentiation of enantiomers and the determination of enantiomeric excess (ee).

The Principle of Chiral Recognition by NMR

The interaction between the enantiomers of the analyte and the chiral solvating agent is non-covalent and reversible. The different spatial arrangements of the diastereomeric complexes lead to distinct chemical environments for the nuclei of the analyte, resulting in separate signals for each enantiomer in the NMR spectrum. The integration of these signals provides a direct measure of the enantiomeric ratio.

Experimental Protocol: NMR with Chiral Solvating Agents
NMR with Chiral Solvating Agent Workflow
  • Selection of CSA : A suitable chiral solvating agent that is known to interact with the functional groups of the analyte is chosen. For an amino ester, CSAs with acidic or hydrogen-bonding moieties are often effective.

  • Sample Preparation : The analyte is dissolved in an appropriate deuterated solvent, and the CSA is added directly to the NMR tube.

  • NMR Data Acquisition : 1H and/or 13C NMR spectra are acquired. The degree of signal splitting (ΔΔδ) is dependent on the strength of the interaction and the concentration of the CSA.

  • Data Analysis : The separated signals for the two enantiomers are integrated to determine their relative concentrations and thus the enantiomeric excess.

Comparative NMR Data

Table 1: Expected NMR Observations with a Chiral Solvating Agent

NucleusExpected Observation in Achiral SolventExpected Observation with Chiral Solvating AgentRationale for Splitting
¹H NMR
H at C3Single multipletTwo distinct multiplets (one for each enantiomer)Proximity to the stereocenter and direct involvement in diastereomeric interactions.
Piperidine Ring ProtonsComplex multipletsBroadening and splitting of multipletsDifferential shielding/deshielding in the chiral environment created by the CSA.
Ethyl Ester ProtonsQuartet and TripletPotential for small splitting, especially in the CH₂ quartetThe chiral environment can influence the magnetic environment of more distant protons.
¹³C NMR
C3Single resonanceTwo distinct resonancesDirect attachment to the stereocenter leads to significant differences in the diastereomeric complexes.
C2, C4Single resonance for eachTwo distinct resonances for eachProximity to the stereocenter results in observable chemical shift non-equivalence.

Summary of Spectroscopic Techniques for Stereoisomer Analysis

Spectroscopic TechniquePrincipleInformation ObtainedAdvantagesLimitations
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light.[1]Absolute configuration, solution-phase conformation.Applicable to a wide range of molecules, no chromophore needed, non-destructive.[2]Requires computational support for absolute configuration assignment, lower sensitivity than ECD.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.[8]Absolute configuration, enantiomeric purity.High sensitivity, well-established for molecules with chromophores.Requires a chromophore in proximity to the stereocenter.
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes.[11]Enantiomeric excess (ee), relative amounts of enantiomers.Direct quantification of ee, readily available instrumentation.Requires a suitable chiral solvating agent, signal splitting can be small.

Conclusion

The comprehensive spectroscopic analysis of the stereoisomers of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a critical task in its development as a pharmaceutical building block. This guide has outlined the theoretical underpinnings and practical workflows for the application of VCD, ECD, and NMR with chiral solvating agents. While VCD and ECD, coupled with computational chemistry, provide the definitive assignment of absolute configuration, NMR with chiral solvating agents offers a direct and quantitative measure of enantiomeric purity. The synergistic application of these techniques provides a robust and self-validating system for the complete stereochemical characterization of this important chiral molecule, ensuring the scientific integrity and quality required in the pharmaceutical industry.

References

  • Gaussian, Inc. Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Björkelid, C., et al. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 2011, 54(21), 7591-7602. [Link]

  • NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Gazzola, M., et al. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 2022, 87(19), 13087-13098. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • Deol, K. K., et al. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. RSC Advances, 2017, 7(74), 46979-46987. [Link]

  • Koenis, M. A. J., et al. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 2022, 126(32), 6072-6084. [Link]

  • PubChem. 1-BOC-3-Aminopiperidine. [Link]

  • Anslyn, E. V., et al. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 2011, 133(44), 17695-17701. [Link]

  • Wenzel, T. J., et al. Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 2006, 71(24), 9016-9021. [Link]

  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Analytical Methods in Chemistry, 2017, 2017, 8525091. [Link]

  • Borhan, B., et al. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 2014, 47(7), 2179-2189. [Link]

  • Koenis, M. A. J., et al. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 2022, 126(32), 6072-6084. [Link]

  • Borhan, B., et al. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Organic Letters, 2007, 9(19), 3753-3756. [Link]

  • Wenzel, T. J. Calix[2]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]

  • Wang, Y., et al. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 2019, 6(1), 53-60. [Link]

  • Barone, V., et al. Theoretical–Computational Modeling of CD Spectra of Aqueous Monosaccharides by Means of Molecular Dynamics Simulations and Perturbed Matrix Method. International Journal of Molecular Sciences, 2023, 24(8), 7578. [Link]

  • Bouř, P., et al. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Symmetry, 2022, 14(5), 990. [Link]

  • Jones, A. C., et al. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Physical Chemistry Chemical Physics, 2021, 23(2), 1039-1051. [Link]

  • Johnson, S. J. Theoretical Prediction of Vibrational Circular Dichroism Spectra. Defense Technical Information Center, 1988. [Link]

  • Contente, M. L., et al. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 2019, 15, 60-66. [Link]

  • Buma, W. J., et al. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 2005, 17(4), 15-19. [Link]

  • Anslyn, E. V., et al. An Exciton-Coupled Circular Dichroism Protocol for the Determination of Identity, Chirality, and Enantiomeric Excess of Chiral Secondary Alcohols. Journal of the American Chemical Society, 2012, 134(13), 5944-5953. [Link]

  • Buma, W. J., et al. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 2005, 17(4), 15-19. [Link]

  • Gáspári, Z., et al. SESCA: Predicting the Circular Dichroism Spectra of Proteins from Molecular Structure. PLoS Computational Biology, 2018, 14(3), e1006010. [Link]

  • NextSDS. 1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride. [Link]

  • López-Cornejo, J. J., et al. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 2014, 139(7), 1734-1742. [Link]

  • Li, X., et al. Accurate Machine Learning Prediction of Protein Circular Dichroism Spectra with Embedded Density Descriptors. The Journal of Physical Chemistry Letters, 2021, 12(48), 11738-11746. [Link]

  • ResearchGate. NMR Chiral solvating agents. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester (CAS 938458-88-9) is a highly versatile chiral building block frequently utilized in drug discovery and synthetic organic chemistry[1]. However, its dual functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester (CAS 938458-88-9) is a highly versatile chiral building block frequently utilized in drug discovery and synthetic organic chemistry[1]. However, its dual functional groups—a basic hydrazine-like amine and an ethyl ester—present unique occupational hazards. Handling this compound requires a rigorous, self-validating safety protocol to mitigate risks of chemical burns, respiratory irritation, and systemic toxicity.

This guide provides an authoritative framework for the selection of Personal Protective Equipment (PPE) and operational logistics, grounded in mechanistic toxicology and federal safety standards outlined by 2[2] and3[3].

Physicochemical Data & Hazard Classification

To design an effective safety protocol, we must first quantify the threat. The table below summarizes the critical data driving our PPE selection based on standardized safety data for piperidine-3-carboxylate derivatives[4].

ParameterValue / ClassificationOperational Implication
CAS Number 938458-88-9Unique identifier for SDS cross-referencing and inventory tracking.
Physical State Combustible LiquidRequires the strict elimination of ignition sources and static discharge.
GHS Hazard: Skin Category 2 (Irritation)Mandates robust, chemical-resistant barrier protection.
GHS Hazard: Eye Category 1 (Serious Damage)Mandates tight-fitting splash goggles; strictly prohibits standard safety glasses.
GHS Hazard: Respiratory STOT SE 3 (Irritation)Mandates handling exclusively within a certified chemical fume hood.

Mechanistic Toxicology: The "Why" Behind the PPE

Safety protocols fail when operators do not understand the causality of the hazard. The toxicity of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is driven by two parallel chemical pathways when exposed to biological tissue:

  • Amine Basicity: The unshared electron pair on the nitrogen atom acts as a strong Lewis base, rapidly extracting protons from cellular water. This localized spike in pH causes lipid saponification, effectively dissolving the protective lipid bilayer of skin and corneal cells[4].

  • Ester Hydrolysis: Endogenous esterases in the skin and eyes catalyze the cleavage of the ethyl ester, releasing localized ethanol and piperidine-3-carboxylic acid, further exacerbating cellular stress, inflammation, and tissue necrosis.

ToxPathway A Exposure to (S)-1-Amino-piperidine- 3-carboxylic acid ethyl ester B Amine Basicity (Protonation in tissue) A->B Contact C Ester Hydrolysis (Enzymatic/Chemical) A->C Absorption D Lipid Saponification & Protein Denaturation B->D High pH E Release of Ethanol & Piperidine-3-carboxylic acid C->E Cleavage F Severe Skin/Eye Irritation & Corneal Damage D->F Tissue Necrosis G Localized Inflammation & Cytotoxicity E->G Cellular Stress

Mechanistic toxicology pathway of amino ester exposure on biological tissues.

Personal Protective Equipment (PPE) Matrix

Under3, PPE must be selected based on a rigorous hazard assessment[3]. For this compound, standard laboratory attire is insufficient.

PPE CategoryRequired SpecificationMechanistic Justification & Causality
Hand Protection Double-Gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides tactile sensitivity but degrades under prolonged ester exposure. Butyl rubber offers superior resistance to esters and amines. The outer glove acts as a sacrificial layer.
Eye Protection Indirect-Vented Chemical Splash Goggles (ANSI Z87.1+)Safety glasses leave the orbital cavity exposed to vapors. Indirect venting prevents vapor accumulation while blocking liquid ingress, preventing Category 1 corneal damage[4].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or treated cotton)The compound is a combustible liquid. In the event of a spill and subsequent ignition, FR material prevents the coat from melting into the skin.
Respiratory Class IIB Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of STOT SE 3 respiratory irritants. If a hood is unavailable, a half-mask respirator with ABEK cartridges is required[4].

Self-Validating Operational Workflow

To ensure absolute trustworthiness, the handling procedure must be treated as a self-validating system. Each step includes a built-in verification check to confirm the integrity of the safety barrier before proceeding.

Workflow S1 1. Pre-Operation Verify Hood Airflow S2 2. Don Body PPE Secure FR Coat S1->S2 S3 3. Don Eye PPE Seal Check Goggles S2->S3 S4 4. Don Hand PPE Inspect for Tears S3->S4 S5 5. Execution Closed-System Transfer S4->S5 S6 6. Post-Operation Doff & Segregate Waste S5->S6

Step-by-step PPE donning and operational workflow for handling amino esters.

Step-by-Step Handling Methodology:
  • Pre-Operation Validation: Verify the fume hood monitor reads between 80-100 feet per minute (fpm).

    • Validation Check: Hold a tissue or Kimwipe near the bottom of the sash; it should pull gently and consistently inward[2].

  • PPE Donning (Body & Eyes): Don the FR lab coat, ensuring cuffs are pulled down to the wrists. Don the splash goggles.

    • Validation Check: Shake your head slightly; the goggles should not shift, ensuring a proper orbital seal.

  • Double-Gloving: Don the inner nitrile gloves, pulling them under the lab coat cuffs. Don the outer butyl rubber gloves, pulling them over the lab coat cuffs.

    • Validation Check: Perform a visual inspection for micro-tears by stretching the web of the fingers on the outer gloves.

  • Execution (Transfer): Utilize a positive-displacement pipette or a glass syringe with a Luer-lock needle for transferring the liquid.

    • Causality: Air-displacement pipettes are prone to dripping due to the vapor pressure of organic liquids. Positive displacement ensures a closed, leak-proof transfer, preventing accidental workbench contamination.

  • Post-Operation Doffing: Remove the outer gloves first using the "beak method" (pinching the exterior to avoid skin contact) and discard them in solid organic waste. Remove goggles, then the inner gloves. Wash hands immediately with soap and water.

Spill Management & Disposal Logistics

Immediate Spill Response Protocol
  • Isolate & Evacuate: Immediately close the fume hood sash to contain vapors. If the spill occurs outside the hood, evacuate the immediate 10-foot radius.

  • Neutralization & Absorption: Do NOT use water, which will rapidly spread the combustible liquid. Instead, cover the spill entirely with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite)[4].

  • Collection: Using non-sparking tools (e.g., polypropylene scoops), collect the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester must be strictly segregated from strong oxidizers and strong acids to prevent violent exothermic reactions[2].

  • Liquid Waste: Collect in a designated "Non-Halogenated Organic Waste" carboy. Ensure the container is properly grounded to prevent static buildup during transfer.

  • Solid Waste: Contaminated gloves, Kimwipes, and absorbent materials must be placed in a sealed, labeled solid hazardous waste bin designated for high-temperature incineration.

References

  • NextSDS. "1-Amino-piperidine-3-carboxylic acid ethyl ester hydrochloride - NextSDS." 1[1]

  • Fisher Scientific. "SAFETY DATA SHEET - Ethyl piperidine-3-carboxylate." 4[4]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." National Academies Press. 2[2]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." 3[3]

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